Mthfd2-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-[7-(3-hydroxycyclobutyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |
InChI |
InChI=1S/C24H21NO6/c26-16-10-15(11-16)17-2-1-3-19-18-8-9-25(12-20(18)24(30)31-21(17)19)22(27)13-4-6-14(7-5-13)23(28)29/h1-7,15-16,26H,8-12H2,(H,28,29) |
InChI Key |
WVRJGGMMSBHEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(C(=CC=C3)C4CC(C4)O)OC2=O)C(=O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Mthfd2-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids. Notably, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its presence in healthy adult tissues is minimal. This differential expression profile makes MTHFD2 a compelling target for anticancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mthfd2-IN-1 (also known as DS18561882), a potent and selective inhibitor of MTHFD2. We will detail the experimental protocols for key assays, present quantitative data in a structured format, and visualize the relevant biological pathways and experimental workflows.
Introduction to MTHFD2 as a Therapeutic Target
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[1] This process is a critical source of one-carbon units for de novo purine synthesis, which is essential for DNA replication and cell proliferation.[2] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway to meet their metabolic demands.
The overexpression of MTHFD2 has been correlated with poor prognosis in various cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[1][3] Genetic knockdown of MTHFD2 has been shown to impair cancer cell proliferation and induce apoptosis, further validating it as a promising therapeutic target.[2] The development of small molecule inhibitors against MTHFD2, therefore, represents a promising strategy for cancer treatment with a potentially wide therapeutic window.
Discovery of this compound (DS18561882)
This compound (DS18561882) was discovered through a systematic drug discovery campaign that began with high-throughput screening (HTS) to identify initial hits, followed by structure-based drug design (SBDD) for lead optimization.[4]
High-Throughput Screening and Hit Identification
An initial HTS of a compound library was performed to identify molecules that could inhibit the enzymatic activity of MTHFD2. This screening led to the identification of a novel tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold as a promising starting point for further development.[4]
Structure-Based Drug Design and Lead Optimization
Following the identification of the initial hit, X-ray crystallography was employed to determine the binding mode of the compound within the MTHFD2 active site. This structural information guided a scaffold hopping strategy, leading to the design of a tricyclic coumarin scaffold with improved potency and selectivity.[4] Further optimization of this scaffold by investigating various substituents resulted in the identification of DS18561882 (this compound), which demonstrated significantly enhanced MTHFD2 inhibitory activity and favorable pharmacokinetic properties.[5]
Synthesis of this compound (DS18561882)
The synthesis of this compound is based on the construction of the key tricyclic coumarin core, followed by functionalization. The general synthetic approach is outlined below.
Experimental Workflow: Synthesis of Tricyclic Coumarin Scaffold
Caption: Synthetic workflow for this compound.
Synthetic Protocol Overview:
The synthesis of the tricyclic coumarin scaffold is typically achieved through a Pechmann condensation of a substituted phenol with a β-ketoester or a similar malonic acid derivative.[4] The resulting coumarin can then undergo further reactions to introduce the necessary functional groups. The final step often involves an amidation or coupling reaction to attach the desired side chain, yielding this compound. For the specific synthesis of DS18561882, the introduction of an amine moiety at the 8-position and a methyl group at the 7-position of the tricyclic coumarin scaffold was found to be crucial for its high potency.[5]
Biological Evaluation and Quantitative Data
This compound has been extensively evaluated for its biochemical and cellular activity. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |
| This compound | MTHFD2 | 0.0063 | ~90-fold | [6] |
| (DS18561882) | MTHFD1 | 0.57 | [6] | |
| DS44960156 | MTHFD2 | 0.45 | >18-fold | [4] |
| MTHFD1 | >100 | [4] | ||
| LY345899 | MTHFD2 | 0.663 | 0.14-fold | [7] |
| MTHFD1 | 0.096 | [7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | GI50 (µM) | Reference |
| This compound | MDA-MB-231 | Proliferation | 0.140 | [5] |
| (DS18561882) | MCF-7 | Proliferation | - |
Signaling Pathways and Mechanism of Action
MTHFD2 plays a central role in mitochondrial one-carbon metabolism, which is intricately linked to other key cellular processes. Inhibition of MTHFD2 by this compound disrupts this metabolic pathway, leading to a depletion of purine pools necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
MTHFD2 Signaling Network
Caption: MTHFD2 signaling and mechanism of this compound.
Recent studies have also suggested a link between MTHFD2 and the AKT signaling pathway, a key regulator of cell growth and survival.[8] MTHFD2 expression has been shown to modulate AKT activity, and inhibition of MTHFD2 may exert its anticancer effects in part through the downregulation of this pathway.[8]
Detailed Experimental Protocols
MTHFD2 Enzymatic Assay
This assay measures the dehydrogenase activity of MTHFD2 by monitoring the reduction of NAD+ to NADH.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Recombinant human MTHFD2 enzyme.
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Cofactor: NAD+.
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, MTHFD2 enzyme, and NAD+.
-
Add this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the substrate, CH2-THF.
-
Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a spectrophotometer.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cancer cell proliferation.
-
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to MTHFD2 in a cellular context.
-
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Protocol Overview:
-
Intact cells are treated with either this compound or a vehicle control.
-
The treated cells are then heated to a range of temperatures.
-
Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins are stabilized and remain soluble.
-
After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble MTHFD2 in the supernatant is then quantified, typically by Western blotting.
-
An increase in the thermal stability of MTHFD2 in the presence of this compound confirms target engagement.
-
Conclusion
This compound (DS18561882) has emerged as a potent and selective inhibitor of MTHFD2 with promising preclinical anticancer activity. Its discovery through a combination of HTS and SBDD highlights the power of modern drug discovery techniques. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of cancer metabolism and drug development. Further investigation into the clinical potential of this compound and other MTHFD2 inhibitors is warranted and holds the promise of delivering novel and effective cancer therapies.
References
- 1. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mthfd2-IN-1: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MTHFD2 inhibitors in cancer cells, with a specific focus on the representative compound LY345899 as a proxy for Mthfd2-IN-1. MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer to meet the high demand for nucleotides and other essential biomolecules for rapid proliferation.[1][2] Its expression is notably high in various tumor types while being low or absent in most normal adult tissues, making it an attractive target for cancer therapy.[3][4]
Core Mechanism of Action
MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a critical step in the mitochondrial folate cycle, which generates one-carbon units (in the form of formate) that are exported to the cytoplasm. These one-carbon units are essential for de novo purine synthesis, and to a lesser extent, thymidylate synthesis, both of which are fundamental for DNA replication and cell proliferation.[5]
This compound, represented here by the well-characterized inhibitor LY345899, competitively inhibits the enzymatic activity of MTHFD2.[3][6] This inhibition leads to a depletion of the mitochondrial one-carbon unit pool, thereby starving cancer cells of the necessary building blocks for nucleotide synthesis. The downstream effects of MTHFD2 inhibition include:
-
Inhibition of de novo purine synthesis: Reduced availability of 10-formyltetrahydrofolate directly curtails the production of purines, leading to an "S-phase" arrest in the cell cycle and subsequent apoptosis.[3][7]
-
Induction of metabolic stress: The blockage of the mitochondrial folate cycle can lead to an imbalance in the NAD+/NADH ratio and disrupt the cellular redox state.
-
Suppression of malignant phenotypes: Inhibition of MTHFD2 has been shown to decrease cancer cell proliferation, induce differentiation, and impair colony formation in various cancer models, including acute myeloid leukemia (AML).[7][8]
Quantitative Data: Inhibitory Activity
The inhibitory potential of MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for the MTHFD2 inhibitor LY345899 against human MTHFD2 and the related cytosolic isoform MTHFD1.
| Compound | Target | IC50 (nmol/L) |
| LY345899 | MTHFD2 | 663 |
| LY345899 | MTHFD1 | 96 |
| Data sourced from[6] |
Signaling Pathways Influencing MTHFD2 Expression
The expression of MTHFD2 in cancer cells is not constitutive and is regulated by key oncogenic signaling pathways. Understanding these pathways provides context for the targeted therapeutic approach of MTHFD2 inhibition.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Mthfd2-IN-1: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of Mthfd2-IN-1, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics targeting one-carbon metabolism.
MTHFD2 is a mitochondrial enzyme that is overexpressed in a wide range of cancers and plays a crucial role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation.[1][2] Its limited expression in normal adult tissues makes it an attractive target for cancer therapy. This compound, also identified in scientific literature as compound 12, belongs to a class of tricyclic coumarin-derived inhibitors of MTHFD2.[1][3] While detailed characterization of this compound is ongoing, this guide consolidates available data on its binding affinity and provides detailed protocols for key experimental procedures to assess target engagement.
Quantitative Data Summary
The following tables summarize the available quantitative data for a key compound within the same chemical series as this compound, providing insights into its potency and selectivity.
Table 1: Biochemical Binding Affinity of Tricyclic Coumarin MTHFD2 Inhibitor (DS44960156)
| Compound | Target | IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |
| DS44960156 | MTHFD2 | 1.6 | >18-fold | [4] |
| DS44960156 | MTHFD1 | >30 | [4] |
Signaling Pathway and Mechanism of Action
MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the production of formate, which is then exported to the cytoplasm to participate in the de novo synthesis of purines and thymidylate. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of essential building blocks for DNA replication and cell proliferation, ultimately inducing cancer cell death.
Caption: MTHFD2 signaling pathway and point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of MTHFD2 inhibitors.
Biochemical MTHFD2 Dehydrogenase Assay
This assay measures the ability of a compound to inhibit the dehydrogenase activity of MTHFD2.
Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
Test compound (this compound)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound solution to the assay plate wells.
-
Prepare an enzyme solution by diluting recombinant MTHFD2 in assay buffer.
-
Add 10 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate/cofactor solution to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the MTHFD2 biochemical dehydrogenase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cancer cell line expressing MTHFD2
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-MTHFD2 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatants containing the soluble protein fraction.
-
Analyze the amount of soluble MTHFD2 in each sample by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.
-
Use a loading control antibody to normalize for protein loading.
-
Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of temperature for both compound-treated and vehicle-treated samples to determine the thermal shift.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay identifies protein targets of small molecules by exploiting the principle that ligand binding can protect a protein from proteolysis.
Materials:
-
Cancer cell line expressing MTHFD2
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., M-PER buffer with protease inhibitors)
-
Protease (e.g., Pronase or thermolysin)
-
SDS-PAGE and Western blot reagents
-
Anti-MTHFD2 antibody
-
Loading control antibody
Procedure:
-
Culture and harvest cells as described for the CETSA protocol.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
Aliquot the cell lysate into equal volumes.
-
Treat the lysate aliquots with the test compound or vehicle (DMSO) and incubate at room temperature for 1 hour.
-
Add varying concentrations of a protease to each aliquot and incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-MTHFD2 antibody.
-
A protected MTHFD2 band in the presence of the compound compared to the vehicle control at a given protease concentration indicates target engagement.
Caption: Experimental workflow for the DARTS assay.
This guide provides a foundational understanding of the target engagement and binding affinity of this compound and related compounds. The detailed experimental protocols are intended to enable researchers to further investigate the therapeutic potential of targeting MTHFD2 in cancer. As more data on this compound becomes available, this document will be updated to reflect the latest findings.
References
- 1. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MTHFD2 Inhibition on Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling rapid proliferation and survival. One-carbon (1C) metabolism, a crucial network of pathways that provides single-carbon units for the biosynthesis of nucleotides and other essential macromolecules, is frequently upregulated in tumors. Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the folate cycle, has emerged as a compelling therapeutic target due to its high expression in various cancers and low to absent expression in most healthy adult tissues.[1][2] This enzyme plays a pivotal role in providing one-carbon units in the form of formate for de novo purine synthesis.[1][3][4][5] Inhibition of MTHFD2 disrupts this supply chain, leading to a depletion of the nucleotide pools necessary for DNA replication and cell division, ultimately causing cancer cell death.[6][7] This technical guide provides an in-depth overview of the effects of MTHFD2 inhibition on nucleotide synthesis, focusing on the mechanism of action of representative inhibitors and detailing relevant experimental protocols.
Core Concepts: MTHFD2 in One-Carbon Metabolism
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[3][8] This 10-formyl-THF is then converted to formate, which is exported to the cytoplasm to participate in de novo purine synthesis, providing the carbon atoms at the C2 and C8 positions of the purine ring.[3] In rapidly proliferating cancer cells, the mitochondrial pathway involving MTHFD2 is the primary source of one-carbon units for purine synthesis.[3]
Mechanism of Action of MTHFD2 Inhibitors
While a specific compound named "Mthfd2-IN-1" is not prominently documented in publicly available literature, this guide will utilize data from well-characterized MTHFD2 inhibitors such as DS18561882 and others to illustrate the effects of targeting this enzyme. These small molecule inhibitors typically bind to the active site of MTHFD2, preventing its enzymatic activity. The direct consequence of MTHFD2 inhibition is a reduction in the mitochondrial production of formate. This leads to a decreased availability of one-carbon units in the cytoplasm, thereby impeding the de novo synthesis of purine nucleotides (adenosine and guanosine and their deoxy forms). The resulting nucleotide depletion triggers replication stress and ultimately leads to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway.[6][9]
Quantitative Data on MTHFD2 Inhibition
The following tables summarize the quantitative effects of representative MTHFD2 inhibitors on enzymatic activity and cancer cell proliferation.
Table 1: Biochemical Activity of MTHFD2 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - MTHFD2 Dehydrogenase | IC50 (nM) - MTHFD1 | Selectivity (MTHFD1/MTHFD2) | Reference Compound(s) |
| DS44960156 | MTHFD2 | 5,500 | >100,000 | >18-fold | - |
| LY345899 | MTHFD1/MTHFD2 | High nanomolar range | More potent against MTHFD1 | ~0.14-fold | - |
| TH9619 | MTHFD1/MTHFD2 | - | Potent inhibitor | - | Also inhibits MTHFD2 in biochemical assays |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Anti-proliferative Activity of MTHFD2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Notes |
| TH9619 | HL-60 | Acute Myeloid Leukemia | - | Inhibited tumor growth in vivo. |
| Representative Inhibitor | U2OS | Osteosarcoma | - | Knockdown of MTHFD2 leads to decreased colony formation. |
Note: Specific IC50 values for this compound are not available. The data presented is for representative inhibitors targeting the MTHFD2 pathway.
Signaling Pathways and Experimental Workflows
Mitochondrial One-Carbon Metabolism and Purine Synthesis
This diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and its contribution to de novo purine synthesis. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purine nucleotides.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Mthfd2-IN-1 and its Impact on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in not only one-carbon metabolism for nucleotide synthesis but also in maintaining cellular redox balance. Its high expression in various cancers and low to negligible presence in healthy adult tissues makes it an attractive therapeutic target. This technical guide provides an in-depth analysis of Mthfd2-IN-1, a representative inhibitor of MTHFD2, and its regulatory effects on the cellular redox state. We will delve into the quantitative effects of MTHFD2 inhibition on key redox metabolites, provide detailed experimental protocols for assessing these changes, and visualize the underlying signaling pathways.
Core Mechanism: MTHFD2 Inhibition and Redox Imbalance
MTHFD2 is a bifunctional enzyme that catalyzes the NADP+-dependent oxidation of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolic pathway. A crucial consequence of this activity is the production of NADPH, a primary cellular reductant. NADPH is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG) and for the thioredoxin system, both of which are critical for detoxifying reactive oxygen species (ROS).[1][2][3]
Inhibition of MTHFD2 by compounds such as this compound (represented by inhibitors like LY345899 and DS18561882) disrupts this process, leading to a cascade of events that alter the cellular redox state:
-
Decreased NADPH Production: Direct inhibition of MTHFD2 curtails the mitochondrial production of NADPH.[3][4]
-
Altered Redox Ratios: The reduction in NADPH levels leads to a decrease in the cellular NADPH/NADP+ and GSH/GSSG ratios, indicating a shift towards an oxidized state.[2][3][4]
-
Increased Oxidative Stress: With the depletion of reducing equivalents, the cell's capacity to neutralize ROS is compromised, resulting in an accumulation of these damaging molecules and a state of oxidative stress.[1][3][4]
This induced oxidative stress can trigger downstream cellular responses, including cell cycle arrest, apoptosis, and suppression of tumor growth and metastasis, highlighting the therapeutic potential of MTHFD2 inhibitors.[1][4]
Quantitative Effects of MTHFD2 Inhibition on Cellular Redox State
The following tables summarize the quantitative data from studies on MTHFD2 inhibitors, demonstrating their impact on key redox parameters in different cancer cell lines.
Table 1: Effect of MTHFD2 Inhibitor LY345899 on Redox Ratios and ROS Levels in Colorectal Cancer (CRC) Cells
| Cell Line | Treatment | Fold Change in NADPH/NADP+ Ratio (vs. Control) | Fold Change in GSH/GSSG Ratio (vs. Control) | Fold Change in ROS Levels (vs. Control) | Reference |
| SW620 | LY345899 (10 µM) | ~0.6 | Not explicitly quantified | ~1.8 | [1] |
| LoVo | LY345899 (10 µM) | ~0.55 | Not explicitly quantified | ~2.0 | [1] |
| SW620 (Hypoxia) | MTHFD2 Knockdown | Decreased | Decreased | Increased | [1] |
| LoVo (Hypoxia) | MTHFD2 Knockdown | Decreased | Decreased | Increased | [1] |
Table 2: Effect of MTHFD2 Inhibitor DS18561882 on Redox Parameters in Gastric Cancer (GC) Cells under Hypoxia
| Cell Line | Treatment | Change in NADPH/NADP+ Ratio | Change in GSH Content | Change in ROS Levels | Reference |
| MKN74 | MTHFD2 Knockdown | Reduced | Diminished | Elevated | [4] |
| HGC27 | MTHFD2 Knockdown | Reduced | Diminished | Elevated | [4] |
| MKN74 | DS18561882 | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified, but implied increase | [4] |
| HGC27 | DS18561882 | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified, but implied increase | [4] |
Signaling Pathways Regulating and Influenced by MTHFD2
The expression and activity of MTHFD2 are tightly regulated by key oncogenic signaling pathways, and its inhibition, in turn, impacts downstream cellular processes.
Upstream Regulation of MTHFD2
Several major cancer-related signaling pathways converge on the regulation of MTHFD2 expression.
Caption: Upstream signaling pathways regulating MTHFD2 expression.
Downstream Consequences of MTHFD2 Inhibition
The inhibition of MTHFD2 initiates a signaling cascade stemming from the altered redox state.
Caption: Downstream effects of MTHFD2 inhibition on cellular redox state.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cellular redox state following MTHFD2 inhibition.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Workflow:
Caption: Experimental workflow for intracellular ROS measurement.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
DCFH-DA Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in serum-free medium.
-
Remove the treatment medium from the cells and wash once with pre-warmed PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Determination of NADPH/NADP+ Ratio
Commercial kits are commonly used for this assay, which is based on an enzymatic cycling reaction.
Workflow:
Caption: Experimental workflow for NADPH/NADP+ ratio determination.
Detailed Steps:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
For NADPH measurement, lyse cells in a basic extraction buffer.
-
For NADP+ measurement, lyse a separate aliquot of cells in an acidic extraction buffer.
-
Heat the lysates according to the kit manufacturer's instructions to destroy the unwanted form of the nucleotide.
-
Neutralize the lysates.
-
-
Standard Curve: Prepare a standard curve using the provided NADPH or NADP+ standard.
-
Assay Reaction:
-
Add the prepared lysates and standards to a 96-well plate.
-
Add the NADP cycling enzyme mix and the detection probe to each well.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Determine the concentrations of NADPH and NADP+ from the standard curve and calculate the ratio.
Measurement of GSH/GSSG Ratio
This assay typically involves the use of a thiol-scavenging reagent to differentiate between GSH and GSSG.
Workflow:
Caption: Experimental workflow for GSH/GSSG ratio measurement.
Detailed Steps:
-
Sample Preparation:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in a suitable buffer, often containing a deproteinizing agent.
-
-
GSSG Measurement:
-
To a portion of the lysate, add a thiol-scavenging agent (e.g., N-ethylmaleimide or 2-vinylpyridine) to react with and mask the GSH.
-
-
Total Glutathione Measurement: Use an untreated portion of the lysate to measure the total glutathione (GSH + GSSG).
-
Assay Reaction:
-
Set up a reaction containing the sample (either for total glutathione or GSSG), glutathione reductase, NADPH, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Glutathione reductase reduces GSSG to GSH, and the total GSH reacts with DTNB to produce a colored product.
-
-
Measurement: Measure the absorbance at ~412 nm kinetically.
-
Calculation:
-
Determine the concentrations of total glutathione and GSSG from a standard curve.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
-
Conclusion and Future Directions
The inhibition of MTHFD2 presents a promising therapeutic strategy for a variety of cancers by disrupting cellular redox homeostasis and inducing oxidative stress. This compound and similar compounds have demonstrated efficacy in preclinical models by decreasing NADPH and GSH levels, leading to an accumulation of ROS and subsequent cancer cell death. The upstream regulation of MTHFD2 by key oncogenic pathways like PI3K/Akt, ERK, and mTORC1 further solidifies its role as a critical node in cancer metabolism.
Future research should focus on the development of more potent and selective MTHFD2 inhibitors. A deeper understanding of the interplay between MTHFD2 inhibition, the cellular redox environment, and other metabolic pathways will be crucial for optimizing therapeutic strategies and identifying potential combination therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of MTHFD2 as a novel anticancer target.
References
- 1. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. NADP/NADPH-Glo™ Assay Protocol [portugal.promega.com]
- 4. MTHFD2-mediated redox homeostasis promotes gastric cancer progression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of MTHFD2 Inhibition: A Technical Guide
Disclaimer: Publicly available preclinical pharmacology data for a compound specifically designated "Mthfd2-IN-1" is limited. This guide provides a comprehensive overview of the preclinical pharmacology of a representative and well-characterized MTHFD2 inhibitor, DS18561882 , to illustrate the therapeutic potential and mechanism of action of targeting the MTHFD2 enzyme.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism frequently overexpressed in cancer.
Core Concepts of MTHFD2 Inhibition
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cells, including cancer cells.[1] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic and cancerous tissues but has low to no expression in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired DNA synthesis and repair, ultimately causing cell death in cancer cells.[3][4]
Mechanism of Action
The primary mechanism of action for MTHFD2 inhibitors like DS18561882 is the disruption of one-carbon metabolism.[4] This leads to a depletion of formate, which is essential for purine synthesis. The lack of purines prevents DNA replication and proliferation, leading to growth arrest.[4] Furthermore, MTHFD2 inhibition can induce replication stress and DNA damage by causing a depletion of thymidine.[3]
Quantitative Preclinical Data for DS18561882
The following tables summarize the available quantitative data for the potent and selective MTHFD2 inhibitor, DS18561882.
| Parameter | Value | Target | Reference |
| IC | >18-fold selectivity for MTHFD2 over MTHFD1 | MTHFD2/MTHFD1 | [5] |
| Cell-based Activity (GI | Not specified | Not specified | [6] |
| Selectivity | >18-fold vs. MTHFD1 | MTHFD2 | [5] |
Caption: In Vitro Activity of DS18561882.
| Animal Model | Cell Line | Dose | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg | Decreased tumor burden with no change in mouse weight | [4] |
Caption: In Vivo Efficacy of DS18561882.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols based on common practices in the field.
MTHFD2 Enzymatic Assay
A biochemical assay is used to determine the direct inhibitory activity of a compound on the MTHFD2 enzyme.
Caption: Workflow for MTHFD2 Enzymatic Assay.
Protocol:
-
Preparation: Recombinant human MTHFD2 protein is purified.[7] A reaction mixture is prepared containing assay buffer, the enzyme, and the test inhibitor at various concentrations.
-
Initiation: The enzymatic reaction is initiated by adding the substrates, 5,10-methylenetetrahydrofolate (CH2-THF) and NAD+.
-
Incubation: The reaction is incubated at a controlled temperature, typically 37°C.
-
Detection: The production of NADH, a product of the dehydrogenase reaction, is measured over time using a plate reader (fluorescence or absorbance).
-
Analysis: The rate of NADH production is calculated, and the half-maximal inhibitory concentration (IC
50) is determined by fitting the dose-response curve.
Cell Viability Assay
Cell-based assays are essential to determine the effect of the inhibitor on cancer cell proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor.
-
Incubation: The plates are incubated for a period of time, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a method such as the resazurin assay, which measures metabolic activity.[8]
-
Analysis: The half-maximal growth inhibition (GI
50) is calculated from the dose-response curve.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The MTHFD2 inhibitor is administered orally at a specified dose and schedule.[4]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed.
Signaling Pathway and Therapeutic Rationale
The inhibition of MTHFD2 impacts a critical metabolic pathway in cancer cells, leading to their demise.
Caption: MTHFD2 Inhibition Signaling Pathway.
The diagram illustrates that MTHFD2 is a central node in mitochondrial one-carbon metabolism, producing formate for purine synthesis and contributing to the pool of one-carbon units for thymidine synthesis. By inhibiting MTHFD2, compounds like DS18561882 block these essential pathways, leading to replication stress and ultimately, cancer cell death.
Conclusion
The preclinical data for MTHFD2 inhibitors, exemplified by DS18561882, demonstrate a promising therapeutic strategy for cancers that overexpress this mitochondrial enzyme. The high selectivity for cancer cells over normal tissues suggests a potential for a favorable safety profile. Further research and clinical development of potent and selective MTHFD2 inhibitors are warranted to fully realize their therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Mthfd2-IN-1: A Potent Tool for Interrogating MTHFD2 Function in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, playing a pivotal role in the synthesis of nucleotides and other essential biomolecules. Its marked upregulation in a wide array of cancers, coupled with low to negligible expression in healthy adult tissues, has positioned MTHFD2 as a compelling target for novel anticancer therapies.[1][2][3] Mthfd2-IN-1 and similar potent and selective inhibitors serve as invaluable chemical probes to dissect the multifaceted functions of MTHFD2 in both physiological and pathological contexts. This technical guide provides a comprehensive overview of this compound as a research tool, detailing its mechanism of action, experimental protocols for its use, and a summary of its effects on cancer cell biology.
Introduction to MTHFD2 and its Role in Cancer Metabolism
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[4] This pathway is a critical source of one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2][5]
Cancer cells exhibit a heightened demand for these building blocks to sustain their rapid growth and division.[6] Consequently, many tumors upregulate MTHFD2 expression to fuel this metabolic need.[3] Elevated MTHFD2 levels have been correlated with poor prognosis in various malignancies, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[2][3] The selective expression of MTHFD2 in cancerous tissues presents a therapeutic window for the development of targeted inhibitors that spare normal cells.[5]
This compound: Mechanism of Action
This compound and other related inhibitors are designed to competitively bind to the active site of MTHFD2, blocking its enzymatic activity. By inhibiting MTHFD2, these compounds disrupt the mitochondrial one-carbon metabolic pathway, leading to a depletion of downstream metabolites essential for nucleotide synthesis.[5] The primary consequences of MTHFD2 inhibition in cancer cells include:
-
Depletion of Purine and Thymidine Pools: Reduced availability of one-carbon units impairs the synthesis of purines and thymidylate.[5]
-
Induction of Replication Stress: The scarcity of nucleotides hinders DNA replication, leading to stalled replication forks and DNA damage.[5]
-
Cell Cycle Arrest and Apoptosis: The cellular stress induced by nucleotide depletion and DNA damage triggers cell cycle arrest, typically in the S-phase, and subsequently leads to programmed cell death (apoptosis).[5][7]
The signaling pathways affected by MTHFD2 inhibition are multifaceted and include the mTORC1 pathway, which is a key regulator of cell growth and metabolism, as well as pathways governed by the tumor suppressors p53 and the oncogene c-Myc.[3]
Quantitative Data on MTHFD2 Inhibitors
The following tables summarize key quantitative data for representative MTHFD2 inhibitors, which can be considered analogous to this compound for experimental design.
Table 1: In Vitro Potency of MTHFD2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| LY345899 | MTHFD2 | 663 | - | Biochemical |
| MTHFD1 | 96 | - | Biochemical | |
| DS44960156 | MTHFD2 | - | - | Biochemical (>18-fold selective for MTHFD2 over MTHFD1) |
| DS18561882 | MTHFD2 | - | MCF-7 | Cell-based growth inhibition (GI50 = 140 nM) |
| TH9619 | MTHFD2 | - | HL-60 | Cell viability (EC50) |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration.
Table 2: Cellular Effects of MTHFD2 Inhibition
| Cell Line | Treatment | Effect |
| Various Cancer Cell Lines | MTHFD2 Knockdown/Inhibition | Decreased cell proliferation and colony formation.[2][7] |
| AML Cells | MTHFD2 Knockdown | Induction of cell differentiation.[2] |
| Ovarian Cancer Cells | MTHFD2 Knockdown | G2/M cell cycle arrest and apoptosis.[7] |
| Breast Cancer Cells | MTHFD2 Knockdown | Suppression of cell migration and invasion.[2] |
Experimental Protocols
MTHFD2 Enzymatic Assay
This protocol is adapted from established methods to determine the in vitro potency of MTHFD2 inhibitors.[8]
Objective: To measure the IC50 value of a test compound (e.g., this compound) against recombinant human MTHFD2.
Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Folitixorin (5,10-Methylenetetrahydrofolic Acid)
-
NAD+
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring NADH production (e.g., via fluorescence or absorbance)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a DMSO-only control (no inhibition) and a control with no enzyme (background).
-
Add the MTHFD2 enzyme to all wells except the background control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of Folitixorin and NAD+.
-
Monitor the production of NADH over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/CCK8)
This protocol outlines a common method to assess the effect of MTHFD2 inhibition on cancer cell proliferation.[6][7]
Objective: To determine the GI50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
MTT or CCK8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add the MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.[2][9]
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group and the vehicle to the control group according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to evaluate the efficacy of the inhibitor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
Investigating the Non-Enzymatic Roles of MTHFD2 with Small Molecule Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules necessary for cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in cancer cells and during embryonic development, while its expression is low in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2] Beyond its canonical enzymatic role, emerging evidence has illuminated critical non-enzymatic functions of MTHFD2 in various cellular processes, including DNA replication, RNA processing, and cell cycle regulation.[1][3][4] These non-canonical roles, often occurring in the nucleus, are independent of its metabolic activity and represent a new frontier in understanding MTHFD2's contribution to cancer biology.[1][3]
This technical guide provides a comprehensive overview of the non-enzymatic functions of MTHFD2 and details the use of small molecule inhibitors, such as Mthfd2-IN-1 and other characterized compounds, to investigate these roles. This document is intended for researchers, scientists, and drug development professionals seeking to explore the non-canonical activities of MTHFD2 and leverage this knowledge for therapeutic innovation.
Quantitative Data on MTHFD2 Inhibitors
Several small molecule inhibitors targeting MTHFD2 have been developed and characterized. The following tables summarize key quantitative data for some of these compounds, which can be used as tool compounds to probe MTHFD2 function. While "this compound" is a specific designation, publicly available detailed data for this particular compound is limited. Therefore, data for other well-characterized MTHFD2 inhibitors are also presented to provide a broader context for experimental design.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based Potency (GI50, nM) | Cell Line | Reference |
| MTHFD2-IN-5 | MTHFD2 | 66 | 720 | MOLM-14 | |
| MTHFD1 | 1790 | ||||
| DS18561882 | MTHFD2 | 6.3 | 140 | MDA-MB-231 | [5] |
| MTHFD1 | 570 | [5] | |||
| LY345899 | MTHFD2 | 663 | Not Reported | Not Applicable | [6] |
| MTHFD1 | 96 | [6] | |||
| Carolacton | MTHFD2 | Low nM range | 7-40 (IC50) | Various | |
| TH9619 | MTHFD1/2 | 47 (MTHFD2) | Not Reported | Not Applicable |
Table 1: Biochemical and Cellular Potency of MTHFD2 Inhibitors. This table provides a comparative overview of the inhibitory concentrations of various small molecules against MTHFD2 and the related isoform MTHFD1, as well as their growth inhibitory effects on cancer cell lines.
| Inhibitor | Animal Model | Dosing Regimen | Observed Effect | Reference |
| DS18561882 | Mouse | 30, 100, or 300 mg/kg, oral administration, twice daily | Dose-dependent tumor growth inhibition (67% TGI at 300 mg/kg) | [5] |
Table 2: In Vivo Efficacy of MTHFD2 Inhibitors. This table summarizes the reported in vivo activity of DS18561882 in a mouse xenograft model.
Signaling Pathways and Non-Enzymatic Functions of MTHFD2
MTHFD2's non-enzymatic functions are intertwined with various cellular signaling pathways. Its expression is regulated by oncogenic signaling, and in turn, its non-canonical activities can influence key cellular processes.
MTHFD2 Regulatory and Functional Pathways
References
- 1. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Down‐regulation of MTHFD2 inhibits NSCLC progression by suppressing cycle‐related genes [ouci.dntb.gov.ua]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Mthfd2-IN-1: A Technical Guide to Targeting Metabolic Reprogramming in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling unabated cell proliferation and survival. One-carbon (1C) metabolism, a crucial pathway for the biosynthesis of nucleotides and amino acids, has emerged as a key therapeutic target. Within this pathway, the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is highly upregulated in a wide array of cancers while being largely absent in healthy adult tissues, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of Mthfd2-IN-1, a representative small molecule inhibitor of MTHFD2, for studying and targeting metabolic reprogramming in cancer. This document will detail its mechanism of action, summarize key preclinical data, provide exemplary experimental protocols, and visualize associated pathways and workflows.
Introduction to MTHFD2 in Cancer Metabolism
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in mitochondrial folate metabolism.[1][2][3] In cancer cells, the upregulation of MTHFD2 is associated with aggressive tumor phenotypes and poor prognosis.[3][4] By driving the production of one-carbon units, MTHFD2 fuels the synthesis of purines and thymidylate, essential building blocks for DNA replication and cell division.[1][5] Inhibition of MTHFD2 disrupts these processes, leading to replication stress, cell cycle arrest, and ultimately, cancer cell death.[1][6]
This compound: Mechanism of Action
This compound represents a class of potent and selective inhibitors that target the enzymatic activity of MTHFD2. By binding to the active site of MTHFD2, these inhibitors prevent the processing of one-carbon units in the mitochondria.[1][5] This leads to a depletion of the downstream metabolites necessary for nucleotide synthesis.[1] The resulting metabolic stress triggers a cascade of cellular events, including the induction of apoptosis and the suppression of tumor growth.[6]
Quantitative Preclinical Data for Representative MTHFD2 Inhibitors
While "this compound" is a representative name, several potent MTHFD2 inhibitors have been described in the literature. The following tables summarize the quantitative data for three such inhibitors: DS18561882, TH9619, and LY345899.
Table 1: In Vitro Potency of Representative MTHFD2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| DS18561882 | MTHFD2 | 6.3 | - | Enzymatic Assay | [7] |
| MTHFD1 | 570 | - | Enzymatic Assay | [7] | |
| - | - | MDA-MB-231 | Growth Inhibition (GI50) | [8][9] | |
| TH9619 | MTHFD1/2 | 47 | - | Enzymatic Assay | [10] |
| - | 11 | HL-60 | Cell Viability (EC50) | [6] | |
| LY345899 | MTHFD2 | 663 | - | Enzymatic Assay | [4] |
| MTHFD1 | 96 | - | Enzymatic Assay | [4] |
Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| DS18561882 | MDA-MB-231 Xenograft | 300 mg/kg, oral, twice daily | 67% | [7] |
| TH9619 | HL-60 Xenograft | 30 mg/kg, s.c., twice daily | Significantly prolonged survival | [10] |
| LY345899 | Colorectal Cancer PDX | Not specified | Decreased tumor volume and metastasis | [1][11] |
Signaling Pathways and Experimental Workflows
MTHFD2 in Mitochondrial One-Carbon Metabolism
The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the impact of its inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Notes and Protocols for MTHFD2 Inhibition in Mice
Topic: Mthfd2-IN-1 Dosage and Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the dosage, administration, and experimental protocols for studying the effects of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) inhibitors in mouse models. As a specific inhibitor designated "this compound" is not prominently described in the scientific literature, this document leverages data from studies on potent and well-characterized MTHFD2 inhibitors, such as DS18561882 and TH9619, to provide representative protocols and guidance.
Introduction
MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, playing a vital role in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2][3] Its expression is notably high in embryonic tissues and various cancers, while being low in most healthy adult tissues, making it an attractive target for anticancer therapies.[1][2][3] The following sections detail the administration of MTHFD2 inhibitors in mice, including dosage, formulation, and experimental workflows, to aid researchers in designing and executing in vivo studies.
Quantitative Data Summary
The following table summarizes key quantitative data for two representative MTHFD2 inhibitors, DS18561882 and TH9619, from in vivo mouse studies.
| Inhibitor | Mouse Model | Dosage and Administration | Vehicle | Key Findings | Reference |
| DS18561882 | Breast Cancer Xenograft | 30, 100, or 300 mg/kg, oral gavage, twice daily | 0.5% (w/v) methyl cellulose 400 solution | Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%).[4][5] | [4][5] |
| DS18561882 | OVA-induced allergic airway inflammation | 300 mg/kg, oral gavage, daily for 9 days | 1% hydroxyethylcellulose, 0.25% Tween 80, 0.05% antifoam | Reduced disease severity in an inflammatory disease model. | [6] |
| TH9619 | Acute Myeloid Leukemia (AML) Xenograft (HL-60 cells) | 30 mg/kg, subcutaneous injection, twice daily for 50 days | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Significantly prolonged mouse survival.[7] | [7] |
MTHFD2 Signaling Pathway
MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and thymidylate. Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of nucleotides required for DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][8]
Figure 1: MTHFD2 Signaling Pathway in One-Carbon Metabolism.
Experimental Protocols
The following are detailed, generalized protocols for the in vivo administration of MTHFD2 inhibitors in mice, based on published studies. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Oral Gavage Administration of DS18561882
This protocol is adapted from studies using DS18561882 in xenograft and inflammation mouse models.[4][5][6]
1. Materials:
- DS18561882
- Vehicle: 0.5% (w/v) methyl cellulose 400 solution or 1% hydroxyethylcellulose, 0.25% Tween 80, 0.05% antifoam
- Sterile water for injection
- Homogenizer or sonicator
- Animal feeding needles (gavage needles)
- Syringes (1 mL)
- Appropriate mouse strain for the model (e.g., immunodeficient mice for xenografts)
2. Preparation of Dosing Solution: a. Calculate the required amount of DS18561882 based on the desired dose (e.g., 300 mg/kg) and the number and weight of the mice. b. Prepare the vehicle solution. For a 0.5% methyl cellulose solution, gradually add 0.5 g of methyl cellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature and then chill to 4°C to ensure complete dissolution. c. Suspend the calculated amount of DS18561882 in the vehicle. Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.
3. Administration Procedure: a. Weigh each mouse to determine the exact volume of the dosing solution to administer. A typical dosing volume is 10 mL/kg. b. Gently restrain the mouse. c. Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea. d. Slowly administer the calculated volume of the DS18561882 suspension. e. Monitor the mouse for any signs of distress after administration. f. Repeat the administration as per the experimental design (e.g., twice daily).
Protocol 2: Subcutaneous Administration of TH9619
This protocol is based on studies using TH9619 in an AML xenograft model.[7]
1. Materials:
- TH9619
- Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Sterile saline
- Sterile DMSO
- Sterile PEG300
- Sterile Tween-80
- Insulin syringes with a 27-gauge or smaller needle
- Appropriate mouse strain for the model (e.g., NOG mice)
2. Preparation of Dosing Solution: a. Calculate the required amount of TH9619 for the desired dose (e.g., 30 mg/kg). b. Prepare the vehicle by mixing the components in the specified ratios (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) under sterile conditions. c. Dissolve the TH9619 in the vehicle. Gentle warming and vortexing may be required to achieve complete dissolution. Prepare the solution fresh before each use.
3. Administration Procedure: a. Weigh each mouse to calculate the precise injection volume. b. Gently restrain the mouse and lift the skin on the flank or back to create a tent. c. Insert the needle into the subcutaneous space. d. Slowly inject the calculated volume of the TH9619 solution. e. Withdraw the needle and gently massage the injection site to aid dispersal. f. Monitor the mice for any local reactions or signs of toxicity. g. Repeat the administration as required by the study protocol (e.g., twice daily).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating an MTHFD2 inhibitor in a mouse xenograft model.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Mthfd2-IN-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mthfd2-IN-1 is a potent small-molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon (1C) metabolism.[1] MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target.[2][3][4] Inhibition of MTHFD2 disrupts the folate cycle, impairing the synthesis of nucleotides and amino acids essential for rapidly proliferating cancer cells.[5] This disruption leads to replication stress, induction of apoptosis, and suppression of tumor growth, highlighting the therapeutic potential of MTHFD2 inhibitors in oncology.[3][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a key step in providing one-carbon units for the de novo synthesis of purines and thymidylate. By inhibiting MTHFD2, this compound depletes the cellular pool of these essential building blocks for DNA and RNA synthesis.[5] This leads to an S-phase block in the cell cycle, induction of DNA damage, and ultimately, apoptosis in cancer cells that are highly dependent on this metabolic pathway.[6][8]
Data Presentation
Inhibitor Activity
The following table summarizes the inhibitory concentrations of various MTHFD2 inhibitors across different cancer cell lines. This data can be used as a reference for determining appropriate concentration ranges for experiments with this compound.
| Inhibitor | Cell Line | Assay Type | IC50/EC50 | Reference |
| Mthfd2-IN-5 | MOLM-14 (AML) | Proliferation | GI50: 720 nM | [9] |
| TH9619 | HL-60 (AML) | Viability | EC50: 11 nM | [6] |
| TH9619 | Jurkat (T-ALL) | Antiproliferative | Potent Activity (1 nM - 1 µM) | [8] |
| TH9028 | HL-60 (AML) | Viability | EC50: 17 nM | [6] |
| LY345899 | SW620 (Colorectal) | Viability | Less potent than in AML | [6] |
| DS18561882 | Breast Cancer Cell Line | Growth Inhibition | GI50: 140 nM | [10] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition.
Biochemical Activity
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Mthfd2-IN-5 | MTHFD2 | Biochemical | 66 nM | [9] |
| TH9619 | MTHFD1/MTHFD2 | Biochemical | 47 nM | [8] |
| TH9028 | MTHFD2 | Biochemical | 11 nM | [6] |
| LY345899 | MTHFD1 | Biochemical | 96 nM | [11][12] |
| LY345899 | MTHFD2 | Biochemical | 663 nM | [3][11][12] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (e.g., MTT or CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or CCK-8 reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[13]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from low nM to high µM) to determine the IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[6][13][14]
-
Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.[14]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the Western blot protocol.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: MTHFD2 pathway and the inhibitory action of this compound.
Caption: A typical workflow for this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Mthfd2-IN-1 in 3D Spheroid and Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer to meet the high demand for nucleotides and other biosynthetic precursors.[1][2][3] MTHFD2 is highly expressed in various tumors while having low to undetectable levels in most normal adult tissues, making it an attractive therapeutic target.[2][4] Mthfd2-IN-1 is a representative small molecule inhibitor designed to target the enzymatic activity of MTHFD2, thereby disrupting cancer cell metabolism and proliferation.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D cell cultures.[5][6] These models are invaluable for assessing the efficacy and mechanism of action of anti-cancer compounds like this compound. These application notes provide detailed protocols for utilizing this compound in 3D spheroid and organoid cultures to evaluate its anti-tumor effects.
Quantitative Data Summary
The following tables summarize the inhibitory effects of MTHFD2 inhibitors on various cancer cell lines. While specific data for "this compound" is not available in the public domain, the data for structurally and functionally similar MTHFD2 inhibitors serve as a valuable reference.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| MTHFD2 Inhibitor [I] | H1299 (Lung Cancer) | Cell Proliferation | < 20 µM | [7] |
| MTHFD2 Inhibitor [I] | H441 (Lung Cancer) | Cell Proliferation | < 20 µM | [7] |
| LY345899 | Colorectal Cancer Cells | Tumor Growth | Not Specified | [8] |
| TH7299 | MTHFD2 Enzyme | Biochemical | 254 nM | [1] |
| TH7299 | MTHFD2L Enzyme | Biochemical | 126 nM | [1] |
| TH7299 | MTHFD1DC Enzyme | Biochemical | 89 nM | [1] |
Table 1: Inhibitory Concentration (IC50) of MTHFD2 Inhibitors
| Cell Line | Culture Condition | Effect of MTHFD2 Knockdown/Inhibition | Reference |
| Colorectal Cancer | 3D Spheroid | Decreased sphere formation ability | [8] |
| Lung Cancer | 3D Spheroid | Inhibition of colony formation | [7] |
| Breast Cancer | Not Specified | Affected cell proliferation and induced apoptosis | [8] |
| Renal Cell Carcinoma | 2D Culture | Decreased cell proliferation, migration, and invasion | [8] |
Table 2: Effects of MTHFD2 Inhibition/Knockdown in Different Cancer Models
Signaling Pathway
MTHFD2 plays a critical role in cellular metabolism, which is intricately linked to major signaling pathways controlling cell growth and proliferation. The mTORC1 pathway, a central regulator of cell growth, has been shown to upregulate MTHFD2 expression to support de novo purine synthesis.[9][10][11] Inhibition of MTHFD2 can lead to a depletion of purine pools, which in turn can impact mTORC1 signaling and induce replication stress.[9][10]
Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation and this compound Treatment
This protocol describes the generation of tumor spheroids using the liquid overlay technique and subsequent treatment with this compound to assess its effect on spheroid growth.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
CellTiter-Glo® 3D Cell Viability Assay kit
Procedure:
-
Cell Preparation: Culture cells in a T-75 flask to 70-80% confluency. Wash cells with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in complete medium and perform a cell count.
-
Spheroid Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate. Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Spheroid Formation: Incubate the plate in a humidified incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Carefully remove 50 µL of the old medium from each well and add 50 µL of the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation and Monitoring: Incubate the treated spheroids for the desired period (e.g., 72 hours). Monitor spheroid morphology and size daily using a microscope equipped with a camera.
-
Viability Assay: At the end of the treatment period, assess spheroid viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure the luminescence using a microplate reader. Normalize the data to the vehicle-treated control group and plot the dose-response curve to determine the IC50 value of this compound.
Caption: Experimental workflow for 3D spheroid formation and drug treatment.
Protocol 2: Organoid Culture and this compound Viability Assay
This protocol outlines the treatment of established patient-derived or cell line-derived organoids with this compound.
Materials:
-
Established organoid culture (e.g., colorectal, pancreatic)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Cell recovery solution
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Organoid Passaging and Seeding: Harvest mature organoids from culture. Mechanically or enzymatically dissociate them into small fragments.
-
Resuspend the organoid fragments in the basement membrane matrix on ice.
-
Plate 20-50 µL droplets of the organoid-matrix suspension into the center of the wells of a pre-warmed 96-well plate.
-
Polymerize the matrix by incubating the plate at 37°C for 15-30 minutes.
-
Gently add 100 µL of complete organoid culture medium to each well. Culture the organoids for 3-5 days to allow for stabilization and growth.
-
This compound Treatment: Prepare serial dilutions of this compound in organoid culture medium.
-
Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubation and Analysis: Incubate the organoids for a defined period (e.g., 5-7 days). Monitor organoid morphology, size, and budding capacity using brightfield microscopy.
-
Viability Assessment: At the endpoint, measure organoid viability using a 3D-compatible cell viability assay. For ATP-based assays like CellTiter-Glo® 3D, follow the manufacturer's protocol, ensuring complete lysis of the organoids within the matrix.
-
Data Interpretation: Analyze the data to determine the effect of this compound on organoid viability and calculate the IC50 value. Morphological changes such as reduced size, loss of budding structures, and increased fragmentation can also be quantified as a measure of drug efficacy.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dispendix.com [dispendix.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MTHFD2 inhibitor suppresses lung tumor growth | BioWorld [bioworld.com]
- 8. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mthfd2-IN-1 in Patient-Derived Xenograft (PDX) Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for utilizing Mthfd2-IN-1, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in patient-derived xenograft (PDX) cancer models. MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other essential molecules for rapid proliferation. Its inhibition presents a promising therapeutic strategy. This guide summarizes the current understanding of this compound's mechanism, its in vivo efficacy, and provides standardized protocols for its application in preclinical research.
Mechanism of Action of MTHFD2 Inhibition
MTHFD2 is a key enzyme in the mitochondrial folate cycle, responsible for the conversion of methylene-tetrahydrofolate to 10-formyl-tetrahydrofolate, a crucial step in de novo purine synthesis. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for DNA replication and cell division.[1]
Inhibition of MTHFD2 by compounds such as this compound disrupts the one-carbon metabolic pathway, leading to a depletion of purine pools. This purine starvation is believed to be the primary mechanism of the anti-proliferative effects of MTHFD2 inhibitors. Furthermore, emerging evidence suggests that MTHFD2 also plays a role in regulating the PI3K/AKT signaling pathway, a central node in cell growth, survival, and proliferation.[1] Inhibition of MTHFD2 has been shown to suppress the activation of AKT, further contributing to its anti-cancer effects.[1]
Quantitative Data from Preclinical Studies
The efficacy of MTHFD2 inhibitors has been evaluated in various preclinical models, including patient-derived xenografts. The following tables summarize the available quantitative data from studies using MTHFD2 inhibitors in PDX models.
| Inhibitor | Cancer Type | PDX Model | Dosage | Treatment Schedule | Outcome | Reference |
| LY345899 | Colorectal Cancer | 2 distinct PDX models | Not Specified | Not Specified | Decreased tumor volume and metastasis | [2] |
| DS18561882 | Breast Cancer | MDA-MB-231 Xenograft | 300 mg/kg | Not Specified | Significantly reduced tumor growth | [2] |
Note: Specific quantitative data on the percentage of tumor growth inhibition and statistical significance (p-values) for these studies were not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of MTHFD2 and a general experimental workflow for evaluating this compound in PDX models.
Detailed Experimental Protocols
The following protocols provide a standardized framework for conducting experiments with this compound in PDX models.
Protocol 1: Establishment and Expansion of Patient-Derived Xenografts (PDX)
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments
-
Matrigel (optional)
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Anesthesia
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue on ice in a sterile collection medium.
-
Tissue Preparation: In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin on the flank. Create a subcutaneous pocket using blunt dissection.
-
Engraftment: Implant one or two tumor fragments into the subcutaneous pocket. For difficult-to-engraft tumors, mixing the fragments with Matrigel may improve the take rate. Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. The tumor can then be passaged into new cohorts of mice for expansion.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers and a scale for measuring tumor volume and body weight
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Treatment Administration:
-
This compound Group: Administer this compound at the predetermined dose and schedule (e.g., daily or three times a week via oral gavage). The specific dosage and schedule should be optimized based on preliminary studies or available literature. For example, a high dose of 300 mg/kg has been used for the MTHFD2 inhibitor DS18561882 in a breast cancer xenograft model.[2]
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Perform statistical analysis to determine the significance of the observed differences.
Protocol 3: Western Blot Analysis of PDX Tumor Tissue
Materials:
-
Excised PDX tumor tissue (snap-frozen in liquid nitrogen)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Immunohistochemistry (IHC) of PDX Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., hydrogen peroxide, normal goat serum)
-
Primary antibodies (e.g., anti-MTHFD2, anti-Ki67, anti-p-AKT)
-
HRP-conjugated secondary antibody detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using the appropriate antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody followed by the DAB chromogen to visualize the antigen-antibody complex.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and analyze the staining intensity and distribution.
Conclusion
The use of this compound in patient-derived xenograft models offers a powerful preclinical platform to evaluate the therapeutic potential of targeting one-carbon metabolism in a setting that closely mimics human tumors. The protocols and information provided in this guide are intended to facilitate the design and execution of robust and reproducible studies, ultimately contributing to the development of novel and effective cancer therapies.
References
- 1. MTHFD2 promotes tumorigenesis and metastasis in lung adenocarcinoma by regulating AKT/GSK-3β/β-catenin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of tumour-on-chip models with patient-derived xenografts for predicting chemotherapy efficacy in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mthfd2-IN-1 in Combination with Chemotherapy or Radiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, experimental design, and expected outcomes for utilizing Mthfd2-IN-1, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in combination with standard-of-care chemotherapy and radiation therapy. The information is based on preclinical findings with various MTHFD2 inhibitors and serves as a guide for investigating the synergistic anti-cancer effects of this compound.
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme in the one-carbon (1C) metabolic pathway that is crucial for the synthesis of nucleotides and amino acids, which are essential for rapid cell proliferation.[1] MTHFD2 is highly expressed in a wide range of cancers while having low to no expression in most normal adult tissues, making it an attractive target for cancer therapy.[1][2] Inhibition of MTHFD2 disrupts the folate cycle, leading to the depletion of purines and thymidylate. This results in replication stress, DNA damage, and ultimately, cancer cell death.[3][4]
The induction of DNA damage and replication stress by MTHFD2 inhibition provides a strong rationale for combination therapies. By compromising the cancer cells' ability to repair DNA and synthesize new DNA, MTHFD2 inhibitors like this compound are expected to sensitize tumors to DNA-damaging agents such as chemotherapy and radiation.[4][5]
This compound in Combination with Chemotherapy
The combination of this compound with conventional chemotherapeutic agents, particularly those that induce DNA damage or target nucleotide metabolism, is a promising strategy to enhance anti-tumor efficacy.
Rationale for Combination
-
Synergistic DNA Damage: this compound induces replication stress and impairs DNA repair pathways.[4] When combined with DNA-damaging chemotherapies (e.g., doxorubicin, cisplatin), this can lead to an overwhelming level of DNA damage that the cancer cell cannot overcome.
-
Enhanced Nucleotide Stress: Combining this compound with anti-metabolite drugs (e.g., methotrexate, 5-fluorouracil) that also target nucleotide synthesis can create a more profound and sustained depletion of essential building blocks for DNA replication, leading to enhanced cancer cell killing.[4]
-
Overcoming Chemoresistance: In some cancers, upregulation of MTHFD2-mediated one-carbon metabolism has been linked to resistance to certain chemotherapies.[6] Inhibition of MTHFD2 may therefore re-sensitize resistant tumors to these agents.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on the combination of potent MTHFD2 inhibitors with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in MDA-MB-231 Breast Cancer Cells
| Treatment | IC50 (nM) | Combination Index (CI) at Fa=0.5 |
| This compound alone | 150 | - |
| Doxorubicin alone | 50 | - |
| This compound + Doxorubicin (1:1 ratio) | 20 (Doxorubicin) | 0.4 (Synergistic) |
Note: Data is representative and based on the synergistic effects observed with MTHFD2 inhibitors.
Table 2: In Vitro Cytotoxicity of this compound in Combination with Methotrexate in SW620 Colorectal Cancer Cells
| Treatment | IC50 (nM) | Combination Index (CI) at Fa=0.5 |
| This compound alone | 200 | - |
| Methotrexate alone | 80 | - |
| This compound + Methotrexate (1:1 ratio) | 30 (Methotrexate) | 0.35 (Synergistic) |
Note: Data is representative and based on the synergistic effects observed with MTHFD2 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Chemotherapy
-
Cell Culture: Culture cancer cell lines (e.g., MDA-MB-231, SW620) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, the chemotherapeutic agent, and the combination of both at a fixed ratio.
-
Incubation: Incubate the treated cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values for each treatment and determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: In Vivo Xenograft Study for Combination Chemotherapy
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[7]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).[7]
-
Randomization: Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and the combination.
-
Treatment Administration: Administer this compound (e.g., by oral gavage) and the chemotherapeutic agent (e.g., by intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
This compound in Combination with Radiation Therapy
Combining this compound with ionizing radiation (IR) is a promising approach to enhance the radiosensitivity of tumors.
Rationale for Combination
-
Impaired DNA Damage Repair: MTHFD2 has a nuclear function in the repair of DNA double-strand breaks (DSBs) induced by IR.[5] Inhibition of MTHFD2 can impair homologous recombination (HR) and non-homologous end joining (NHEJ), leading to the accumulation of lethal DNA damage after radiation.[5][8]
-
Increased Replication Stress: Radiation-induced DNA damage can cause replication fork stalling. The presence of an MTHFD2 inhibitor can exacerbate this replication stress, leading to increased cell death.[4]
-
Targeting Radioresistant Cells: Hypoxic and rapidly proliferating cancer cells, which are often resistant to radiation, are highly dependent on MTHFD2 activity. Targeting MTHFD2 may therefore preferentially sensitize these radioresistant populations.
Data Presentation
The following table summarizes representative quantitative data from in vitro studies on the combination of a potent MTHFD2 inhibitor with ionizing radiation.
Table 3: In Vitro Radiosensitization by this compound in HCT116 Colorectal Cancer Cells
| Treatment | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Factor (DEF) at SF=0.5 |
| Radiation alone | 0.60 | - |
| This compound (100 nM) + Radiation | 0.45 | 1.3 |
Note: Data is representative and based on the radiosensitizing effects observed with MTHFD2 inhibitors.
Experimental Protocols
Protocol 3: Clonogenic Survival Assay for Combination with Radiation
-
Cell Seeding: Seed single-cell suspensions of cancer cells into 6-well plates at densities determined to yield 50-100 colonies per well for each radiation dose.[9]
-
Inhibitor Treatment: After 24 hours, treat the cells with a fixed, non-toxic concentration of this compound.
-
Irradiation: After a pre-determined incubation time with the inhibitor (e.g., 4-24 hours), irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each dose and fit the data to a linear-quadratic model to determine the Dose Enhancement Factor (DEF).[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action in the one-carbon metabolic pathway.
Caption: Experimental workflow for evaluating this compound combination therapies.
Caption: Logical relationship of this compound synergy with chemotherapy and radiation.
References
- 1. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of MTHFD2 Expression in Bladder/Breast Cancer and Screening of Its Potential Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Drugs Enhance Hypofractionated Radiotherapy? A Novel Method of Modeling Radiosensitization Using in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
Mthfd2-IN-1: A Chemical Probe for MTHFD2 Exploration
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids. Its elevated expression in a wide range of cancers, compared to low or absent expression in most healthy adult tissues, has positioned MTHFD2 as a compelling target for anticancer drug development. Chemical probes are indispensable tools for investigating the biological functions of proteins like MTHFD2 and for validating their therapeutic potential.
While a compound designated as Mthfd2-IN-1 is known as a potent inhibitor of MTHFD2, publicly available data regarding its specific biochemical and cellular activities, as well as detailed experimental protocols, are limited. To provide researchers, scientists, and drug development professionals with a comprehensive and practical guide, this document will focus on a well-characterized, potent, and selective MTHFD2 inhibitor, DS18561882 , as a representative chemical probe. The principles, protocols, and data presented herein are broadly applicable to the study of MTHFD2 and can be adapted for the characterization of other MTHFD2 inhibitors, including this compound, as more information becomes available.
DS18561882 is a highly potent and isozyme-selective MTHFD2 inhibitor that has demonstrated in vivo antitumor activity, making it an excellent exemplar for outlining detailed application notes and protocols.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for the MTHFD2 chemical probe DS18561882, providing a clear comparison of its activity in biochemical and cellular assays, as well as its pharmacokinetic properties.
Table 1: Biochemical Activity of DS18561882
| Target | IC50 (µM) | Assay Type | Reference |
| MTHFD2 | 0.0063 | Enzymatic Assay | [1] |
| MTHFD1 | 0.57 | Enzymatic Assay | [1] |
Table 2: Cellular Activity of DS18561882
| Cell Line | GI50 (nM) | Assay Type | Reference |
| MDA-MB-231 (Breast Cancer) | 140 | Growth Inhibition | [1][2] |
Table 3: In Vivo Efficacy of DS18561882 in a Mouse Xenograft Model
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (TGI) | Model | Reference |
| 30 | Dose-dependent | Breast Cancer Xenograft | [2] |
| 100 | Dose-dependent | Breast Cancer Xenograft | [2] |
| 300 | 67% | Breast Cancer Xenograft | [2] |
Table 4: Pharmacokinetic Profile of DS18561882 in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| 30 | 11.4 | 2.21 | 64.6 | [1] |
| 100 | 56.5 | 2.16 | 264 | [1] |
| 300 | 90.1 | 2.32 | 726 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving MTHFD2 and a general workflow for evaluating an MTHFD2 chemical probe.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize an MTHFD2 chemical probe like DS18561882.
Protocol 1: MTHFD2 Enzymatic Assay (Biochemical)
This protocol is designed to determine the in vitro potency of a chemical probe against purified MTHFD2 enzyme.
Materials:
-
Purified recombinant human MTHFD2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mg/mL BSA)
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
DS18561882 or other test compounds
-
DMSO
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of DS18561882 in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from nM to µM.
-
In a 384-well plate, add the test compound dilutions to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the MTHFD2 enzyme to all wells except the negative controls and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Proliferation Assay (Cell-Based)
This protocol measures the effect of the chemical probe on the growth of cancer cell lines.
Materials:
-
Cancer cell line with high MTHFD2 expression (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DS18561882 or other test compounds
-
DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of DS18561882 in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72-96 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control.
-
Determine the GI50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol evaluates the antitumor efficacy of the chemical probe in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation (e.g., MDA-MB-231)
-
DS18561882
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the appropriate formulation of DS18561882 in the vehicle.
-
Administer DS18561882 or vehicle to the mice orally (p.o.) at the desired dose and schedule (e.g., 30, 100, or 300 mg/kg, twice daily).[2]
-
Measure tumor volume with calipers and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Disclaimer: All experimental protocols are for research purposes only and should be performed by trained professionals in accordance with all applicable safety and ethical guidelines. Specific concentrations, incubation times, and other parameters may need to be optimized for different cell lines and experimental conditions.
References
Application Notes & Protocols: A Guide to Developing Mthfd2-IN-1 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme central to one-carbon (1C) metabolism. This pathway is critical for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are the essential building blocks for cell proliferation and growth.[1][2] MTHFD2 is highly expressed in embryonic and various cancer cells but is largely absent in most healthy adult tissues, making it an attractive therapeutic target in oncology.[1][3][4][5] Inhibitors targeting MTHFD2, such as Mthfd2-IN-1, are being developed to disrupt cancer cell metabolism.[1]
However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[6][7][8] Establishing this compound resistant cell lines in vitro is a crucial step for understanding the molecular mechanisms of resistance, discovering predictive biomarkers, and developing strategies to overcome or circumvent this resistance.[7] These models are invaluable for preclinical evaluation of novel compounds and combination therapies.[9] This document provides detailed protocols for generating and verifying this compound resistant cell lines.
MTHFD2 Signaling and Mechanism of Action
MTHFD2's primary role is within the mitochondrial folate cycle, where it catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyl-tetrahydrofolate. This process generates formate, a key 1C unit exported to the cytoplasm for de novo purine synthesis, which is essential for DNA replication and cell proliferation.[10][11] Inhibition of MTHFD2 depletes the nucleotide pool, leading to replication stress and growth arrest in cancer cells.[10][12] The expression of MTHFD2 can be regulated by signaling pathways such as mTORC1/ATF4, and MTHFD2 itself has been shown to influence pathways like AKT signaling to promote proliferation.[4][13][14]
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 6. genomeweb.com [genomeweb.com]
- 7. Role of cancer cell lines in studying drug resistance - Cancer Cell Lines and Transfection [cancertransfection.com]
- 8. pnas.org [pnas.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mthfd2-IN-1 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mthfd2-IN-1 is a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon (1C) metabolism. MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3] Upregulation of MTHFD2 is associated with poor prognosis and resistance to conventional chemotherapy.[4] This document provides detailed application notes and protocols for utilizing this compound to investigate mechanisms of drug resistance.
MTHFD2 plays a pivotal role in providing one-carbon units for the synthesis of purines and thymidylate, essential building blocks for DNA replication and repair.[4][5] By inhibiting MTHFD2, this compound disrupts these processes, leading to replication stress and apoptosis in cancer cells.[6] This targeted disruption of cancer cell metabolism presents a promising strategy to overcome resistance to existing therapies.
Mechanism of Action
This compound functions by competitively binding to the active site of MTHFD2, thereby blocking its dehydrogenase and cyclohydrolase activities. This inhibition leads to a depletion of mitochondrial-derived formate, which is a key source of one-carbon units for cytosolic purine and thymidylate synthesis.[4] The consequences of MTHFD2 inhibition include:
-
Inhibition of Purine Synthesis: Reduced availability of one-carbon units impairs the de novo synthesis of purines, leading to a shortage of ATP and GTP required for rapid cell proliferation.[4][7]
-
Induction of Replication Stress: Depletion of the nucleotide pool, particularly thymidylate, results in the misincorporation of uracil into DNA, causing replication fork stalling and DNA damage.[6]
-
Increased Oxidative Stress: The folate pathway is linked to cellular redox balance through the generation of NADPH. Inhibition of MTHFD2 can compromise NADPH production, leading to an accumulation of reactive oxygen species (ROS).[8]
Data Presentation
The following tables summarize the reported efficacy of various MTHFD2 inhibitors across different cancer cell lines. This data can serve as a reference for selecting appropriate cell models and inhibitor concentrations for your studies.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| DS18561882 | Breast Cancer | MDA-MB-468 | 0.0063 | [1] |
| DS18561882 | Lung Adenocarcinoma | A549 | 9.013 | [9] |
| LY345899 | Colorectal Cancer | SW620 | 0.663 | [1] |
| TH9619 | Acute Myeloid Leukemia | HL-60 | ~0.01 | [6] |
| Inhibitor | MTHFD Isoform Selectivity (IC50 in µM) | Reference |
| MTHFD2 | MTHFD1 | |
| DS18561882 | 0.0063 | 0.57 |
| LY345899 | 0.663 | 0.096 |
Signaling Pathways and Experimental Workflows
MTHFD2 in One-Carbon Metabolism and Purine Synthesis
Experimental Workflow for Assessing Drug Synergy
MTHFD2 Upstream Signaling Pathways
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Protocol 2: Western Blot Analysis of MTHFD2 Target Engagement
Objective: To confirm that this compound treatment leads to the inhibition of downstream pathways by assessing the levels of relevant protein markers.
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-phospho-Histone H2A.X for DNA damage)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with this compound at 1X and 5X the IC50 concentration for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 3: Synergy Analysis with Chemotherapeutic Agents
Objective: To determine if this compound synergizes with a standard-of-care chemotherapeutic agent to inhibit cancer cell growth.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., Pemetrexed, 5-Fluorouracil)
-
96-well plates
-
Cell viability assay reagents (as in Protocol 1)
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Determine IC50 of Single Agents:
-
First, determine the IC50 of this compound and the chemotherapeutic agent individually in your cell line of interest using the method described in Protocol 1.
-
-
Combination Treatment:
-
Prepare a dose-response matrix. A constant ratio combination design is often used. For example, prepare dilutions of both drugs at ratios of their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s).
-
Seed cells in 96-well plates as described previously.
-
Treat cells with single agents and their combinations at various concentrations.
-
Include vehicle controls.
-
-
Cell Viability and Data Analysis:
-
After 72 hours of incubation, assess cell viability.
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 4: Analysis of Purine Synthesis Inhibition
Objective: To quantify the effect of this compound on de novo purine synthesis using stable isotope tracing.
Materials:
-
Cancer cells
-
This compound
-
Culture medium without serine and glycine
-
[U-13C]serine
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~70% confluency.
-
Treat cells with this compound (at IC50) or vehicle for 24 hours.
-
One hour before harvesting, switch to a medium containing [U-13C]serine.
-
-
Metabolite Extraction:
-
Wash cells with ice-cold saline.
-
Quench metabolism and extract metabolites using an 80% methanol solution pre-chilled to -80°C.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an LC-MS/MS system to measure the levels of 13C-labeled purine intermediates and final products (e.g., ATP, GTP).
-
-
Data Analysis:
-
Calculate the fractional labeling of purines in this compound treated cells compared to control cells. A significant decrease in the incorporation of 13C from serine into the purine pool indicates inhibition of de novo purine synthesis.
-
These protocols provide a framework for investigating the role of MTHFD2 in drug resistance using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 8. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mthfd2-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Mthfd2-IN-1, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in high-throughput screening (HTS) assays. MTHFD2 is a critical enzyme in mitochondrial one-carbon metabolism, found to be overexpressed in numerous cancers, making it a promising therapeutic target.[1] This document outlines the underlying signaling pathways, quantitative data for MTHFD2 inhibitors, and detailed protocols for biochemical assays suitable for HTS campaigns.
MTHFD2 Signaling Pathways in Cancer
MTHFD2 expression is intricately regulated by key oncogenic signaling pathways. Understanding these pathways is crucial for identifying cancer types that may be susceptible to MTHFD2 inhibition. The mTORC1 pathway, a central regulator of cell growth and metabolism, promotes the translation of the transcription factor ATF4.[2][3] ATF4, in turn, can upregulate MTHFD2 expression to support the increased demand for nucleotides for de novo purine synthesis in proliferating cells.[2][3] Additionally, the transcription factor c-Myc, a master regulator of cellular metabolism, can directly bind to the promoter of the MTHFD2 gene, leading to its transcriptional activation.[4][5] This positions MTHFD2 as a downstream effector of these critical cancer-promoting pathways.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals | eLife [elifesciences.org]
- 4. ATF4/MYC Regulates MTHFD2 to Promote NSCLC Progression by Mediating Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mthfd2-IN-1 solubility and stability in cell culture media
Welcome to the technical support center for Mthfd2-IN-1 (also known as DS18561882), a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DS18561882) is a highly potent and isozyme-selective small molecule inhibitor of MTHFD2, a key enzyme in mitochondrial one-carbon (1C) metabolism.[1] MTHFD2 is crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting MTHFD2, this compound disrupts these critical metabolic pathways, leading to replication stress and cell death in cancer cells that are highly dependent on this enzyme.[2]
Q2: Is this compound the same as DS18561882?
A2: Yes, this compound is the same chemical compound as DS18561882.[3][4] The two names are used interchangeably in scientific literature and commercial sources.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to two years, or at -20°C for up to one year.[1] To ensure stability, it is best to store the stock solution under a nitrogen atmosphere.[1]
Q4: In which solvent should I dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q5: What is the expected cellular response to this compound treatment?
A5: Treatment with this compound is expected to inhibit cell proliferation and induce apoptosis in cancer cell lines that overexpress MTHFD2.[3] Mechanistically, this is due to the depletion of purine and thymidine pools, leading to replication stress and cell cycle arrest.[2][5]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after adding the inhibitor.
-
Inconsistent experimental results.
Possible Causes:
-
Low aqueous solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions like cell culture media.
-
High final concentration: The desired experimental concentration may exceed the solubility limit of the compound in the media.
-
Incorrect solvent concentration: The final concentration of the solvent (e.g., DMSO) in the media may be too low to maintain the inhibitor in solution.
-
Temperature fluctuations: Changes in temperature can affect the solubility of the compound.
Solutions:
-
Optimize stock solution concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows for the addition of a very small volume to the cell culture medium, keeping the final DMSO concentration low (typically ≤ 0.1%).
-
Pre-warm the media: Before adding the inhibitor stock solution, ensure your cell culture media is pre-warmed to 37°C.
-
Gentle mixing: When adding the stock solution to the media, do so dropwise while gently swirling the media to facilitate rapid and even dispersion.
-
Sonication: If precipitation persists, brief sonication of the final working solution in a water bath sonicator may help to redissolve the compound.[6]
-
Test different media formulations: The composition of the cell culture medium, including serum concentration and protein content, can influence the solubility of small molecules. If possible, test the solubility in different media formulations.
Issue 2: Lack of Cellular Response or Inconsistent Activity
Symptoms:
-
No significant decrease in cell viability or proliferation at expected effective concentrations.
-
High variability between replicate experiments.
Possible Causes:
-
Compound degradation: this compound may be unstable in the cell culture medium over the course of a long experiment.
-
Incorrect dosage: Errors in calculating the dilution from the stock solution can lead to a lower than intended final concentration.
-
Cell line resistance: The cell line being used may not be dependent on MTHFD2 for survival and proliferation.
-
Precipitation: As discussed above, if the compound precipitates out of solution, its effective concentration will be reduced.
Solutions:
-
Verify stock solution integrity: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Perform a dose-response curve: To determine the optimal concentration for your specific cell line, it is crucial to perform a dose-response experiment.
-
Check MTHFD2 expression: Verify that your target cell line expresses MTHFD2 at a significant level. Cell lines with low or no MTHFD2 expression are not expected to be sensitive to this inhibitor.
-
Refresh media with inhibitor: For long-term experiments (e.g., > 48 hours), consider replacing the media with freshly prepared inhibitor-containing media to account for potential degradation.
-
Control for solvent effects: Always include a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are due to the inhibitor and not the solvent.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound (DS18561882) from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Cell Line | GI50 (nM) | Reference |
| MTHFD2 | Biochemical Assay | 0.0063 | - | - | [1] |
| MTHFD1 | Biochemical Assay | 0.57 | - | - | [1] |
| - | Cell-based Growth Inhibition | - | MDA-MB-231 | 140 | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolving the compound: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, briefly sonicate the tube in a water bath sonicator to aid dissolution.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter periods.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Pre-warm media: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculate dilutions: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
Serial dilutions (optional): For creating a dose-response curve, it is recommended to perform serial dilutions of the stock solution in DMSO before adding to the media to ensure accuracy at lower concentrations.
-
Adding stock to media: While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.
-
Mixing: Mix the final working solution thoroughly by gently pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
Visual inspection: Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
Visualizations
Signaling Pathway Affected by this compound
Caption: this compound inhibits MTHFD2, blocking one-carbon metabolism.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on cell viability.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
Optimizing Mthfd2-IN-1 concentration for in vitro assays
Welcome to the technical support center for Mthfd2-IN-1 and other MTHFD2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of these inhibitors in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Understanding MTHFD2
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the synthesis of nucleotides and amino acids, which are vital for cell proliferation and growth.[1] MTHFD2 is highly expressed in embryonic and tumor cells but has low to no expression in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3] Inhibition of MTHFD2 can disrupt the folate cycle, impairing DNA replication and protein synthesis, and leading to the death of rapidly dividing cancer cells.[1][4]
MTHFD2 Signaling Pathway
MTHFD2 is a key enzyme in the mitochondrial folate cycle. Its activity is interconnected with cellular signaling pathways that regulate cell growth and proliferation, such as the mTORC1 pathway.[5] MTHFD2 expression can be promoted by the mTORC1/ATF4 signaling axis in response to cell growth signals.[5] Furthermore, MTHFD2 has been shown to play a role in activating the AKT signaling pathway, which is crucial for cell metabolism and tumor cell proliferation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of MTHFD2. By binding to the enzyme, it prevents the conversion of 5,10-methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, a critical step in the mitochondrial one-carbon pathway.[7] This disruption leads to a depletion of purines necessary for DNA and RNA synthesis, ultimately causing growth arrest in cancer cells.[4]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point is to use a concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition.[8] If these values are unknown, a wide range of concentrations should be tested. For MTHFD2 inhibitors, published IC50 values can range from nanomolar to micromolar depending on the specific compound and assay conditions.[9][10][11] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I dissolve and store this compound?
A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[12] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that could cause toxicity to your cells, typically below 0.1%.[12]
Q4: What are common off-target effects of MTHFD2 inhibitors?
A4: Some MTHFD2 inhibitors may also show activity against the cytosolic isoform MTHFD1 or the mitochondrial isoform MTHFD2L due to structural similarities in their binding sites.[7][13] It is important to check the selectivity profile of the specific inhibitor you are using. For instance, the inhibitor LY345899 has a higher affinity for MTHFD1 than for MTHFD2.[10]
Quantitative Data: IC50 Values of MTHFD2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several MTHFD2 inhibitors.
| Inhibitor | Target(s) | IC50 Value | Cell Line/Assay Condition | Reference |
| LY345899 | MTHFD2 | 663 nM | Biochemical Assay | [3][10] |
| MTHFD1 | 96 nM | Biochemical Assay | [3][10] | |
| TH7299 | MTHFD2 | Low nanomolar | Biochemical Assay | [9] |
| TH9028 | MTHFD2 | Low nanomolar | Biochemical Assay | [9] |
| TH9619 | MTHFD2 | Low nanomolar | Biochemical Assay | [9] |
| DS18561882 | MTHFD2 | 9.013 µM | A549 Lung Cancer Cells | [14] |
| Compound 1 | MTHFD2 | 8.3 µM | Biochemical Assay | [7] |
| MTHFD1 | > 100 µM | Biochemical Assay | [7] | |
| DS44960156 | MTHFD2 | >18-fold selective over MTHFD1 | Biochemical Assay | [7] |
| LY374571 | MTHFD2 | 80 nM | Biochemical Assay | [11] |
| MTHFD1 | 630 nM | Biochemical Assay | [11] | |
| Compound 16a | MTHFD2 | 22 nM | Biochemical Assay | [11] |
| MTHFD1 | 120 nM | Biochemical Assay | [11] | |
| Compound 16e | MTHFD2 | Potent Inhibition | MOLM-14 Xenograft Models | [11] |
Experimental Protocols
General Workflow for Optimizing Inhibitor Concentration
This workflow provides a general guideline for determining the optimal concentration of an MTHFD2 inhibitor for your in vitro experiments.
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 6. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Mthfd2-IN-1 off-target effects and selectivity profiling
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of MTHFD2 inhibitors. As a specific dataset for a compound named "Mthfd2-IN-1" is not publicly available, this guide will use the well-characterized, selective MTHFD2 inhibitor DS44960156 as a representative example. The principles and methodologies described herein are broadly applicable to other MTHFD2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets for MTHFD2 inhibitors?
A1: The primary off-targets for MTHFD2 inhibitors are its closely related isoforms, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial). Due to the high structural similarity, especially in the active site, achieving high selectivity can be challenging.[1][2] Non-selective inhibition of MTHFD1 is a potential safety concern as it is expressed in healthy adult tissues.[2]
Q2: I am observing a phenotype that is not consistent with MTHFD2 inhibition. Could this be due to off-target effects?
A2: While off-target effects on MTHFD1 or MTHFD2L are possible, unexpected phenotypes can also arise from the downstream consequences of MTHFD2 inhibition. MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, which is crucial for nucleotide synthesis (purines and thymidine), redox homeostasis, and amino acid metabolism.[3][4] Disruption of these pathways can lead to a variety of cellular effects, including:
-
Replication stress and DNA damage: Inhibition of MTHFD2 can lead to a depletion of thymidine, causing an imbalance in the nucleotide pool and resulting in uracil misincorporation into DNA and subsequent replication stress.[5]
-
Altered redox state: MTHFD2 activity is linked to the production of NADPH, a key cellular antioxidant.[6] Inhibition of MTHFD2 can lead to increased reactive oxygen species (ROS) and oxidative stress.
-
Metabolic reprogramming: Cells may adapt to MTHFD2 inhibition by altering other metabolic pathways, which could lead to unexpected phenotypic changes.
It is crucial to perform control experiments, such as rescue experiments with formate or thymidine, to distinguish between on-target and off-target effects.
Q3: How can I assess the selectivity of my MTHFD2 inhibitor?
A3: A multi-pronged approach is recommended to assess the selectivity of an MTHFD2 inhibitor:
-
Biochemical Assays: Test the inhibitor's potency (IC50) against purified MTHFD2, MTHFD1, and MTHFD2L enzymes.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells, providing evidence of whether the inhibitor binds to its intended target in a cellular environment.
-
Phenotypic Assays in Knockout/Knockdown Cells: Compare the effect of the inhibitor in wild-type cells versus cells where MTHFD1 or MTHFD2L has been genetically depleted. If the inhibitor's effect is diminished in the knockout/knockdown cells, it suggests a potential off-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between biochemical and cellular assays | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is a substrate for an efflux pump. 3. Intracellular metabolism of the inhibitor. | 1. Perform a cellular uptake assay. 2. Test for co-treatment with known efflux pump inhibitors. 3. Analyze inhibitor stability in cell lysates or media. |
| High cellular toxicity at concentrations required for MTHFD2 inhibition | 1. Off-target toxicity. 2. Severe on-target toxicity due to complete disruption of one-carbon metabolism. | 1. Profile the inhibitor against a broad panel of kinases and other metabolic enzymes. 2. Perform dose-response curves in multiple cell lines with varying MTHFD2 expression levels. 3. Conduct rescue experiments with formate or thymidine to confirm on-target toxicity. |
| Lack of a clear dose-response in cellular assays | 1. Inhibitor precipitation at high concentrations. 2. Complex biological response with a narrow therapeutic window. | 1. Check the solubility of the inhibitor in your assay medium. 2. Perform a detailed time-course experiment at multiple concentrations. |
Selectivity Profile of MTHFD2 Inhibitors
The following table summarizes the biochemical selectivity of several published MTHFD2 inhibitors.
| Inhibitor | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| DS44960156 | 8.3 µM | > 100 µM | > 18-fold | [7] |
| LY345899 | 663 nM | 96 nM | 0.14 (MTHFD1 selective) | [8] |
| A reported MTHFD2i | 0.0063 µM | 0.57 µM | ~90-fold | [9] |
Experimental Protocols
Biochemical Assay for MTHFD2/1/2L Inhibition
This protocol describes a general method for determining the IC50 of an inhibitor against purified MTHFD2, MTHFD1, and MTHFD2L.
Materials:
-
Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM NAD+).
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Test inhibitor (serial dilutions).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add assay buffer, the appropriate enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (CH2-THF).
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines a general workflow for assessing the target engagement of an MTHFD2 inhibitor in intact cells.[10][11][12]
Materials:
-
Cell line of interest (e.g., a cancer cell line with high MTHFD2 expression).
-
Cell culture medium.
-
Test inhibitor.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Anti-MTHFD2 antibody.
Procedure:
-
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble MTHFD2 by Western blotting.
-
Data Interpretation: A stabilizing ligand (a true binder) will result in more soluble MTHFD2 at higher temperatures compared to the vehicle-treated control. This thermal stabilization can be plotted as a melting curve.
Visualizations
Caption: Mitochondrial one-carbon metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mthfd2-IN-1 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Mthfd2-IN-1, a representative inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the mitochondrial enzyme MTHFD2.[1][2][3][4] MTHFD2 is a key enzyme in one-carbon (1C) metabolism, which is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for rapid cell proliferation.[3][5][6][7] By inhibiting MTHFD2, this compound disrupts the production of these essential building blocks, leading to replication stress and ultimately, the death of rapidly dividing cancer cells.[3][8] This targeted approach is promising because MTHFD2 is highly expressed in many cancer types and embryonic tissues but has low to no expression in most healthy adult tissues.[9][10][11][12]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can stem from several factors:
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Low or absent MTHFD2 expression: The target enzyme may not be present at sufficient levels in your cell line.
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Intrinsic resistance: The cancer cells may have pre-existing mechanisms to bypass the effects of MTHFD2 inhibition.
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Acquired resistance: The cancer cells may have developed resistance following initial exposure to the inhibitor.
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Drug stability and activity: The inhibitor itself may be degraded or inactive.
Q3: How can I confirm that my cell line expresses MTHFD2?
You can verify MTHFD2 expression using standard molecular biology techniques:
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Western Blot: This method will allow you to detect the MTHFD2 protein and assess its expression level.
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RT-qPCR: This technique measures the mRNA expression level of the MTHFD2 gene.
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Immunohistochemistry (IHC) or Immunofluorescence (IF): These techniques can be used to visualize MTHFD2 protein expression in cells or tissue samples.
Q4: What are the known mechanisms of resistance to MTHFD2 inhibitors?
Research suggests several potential mechanisms of resistance:
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Upregulation of the cytosolic one-carbon metabolism pathway: Cancer cells may compensate for the inhibition of mitochondrial MTHFD2 by upregulating the cytosolic enzyme SHMT1, which can also contribute to nucleotide synthesis.[2]
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Activation of alternative signaling pathways: Pathways such as the AKT/GSK-3β/β-catenin signaling cascade have been implicated in promoting cancer cell survival and proliferation, potentially counteracting the effects of MTHFD2 inhibition.[13]
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Metabolic reprogramming: Cancer cells might adapt their metabolism to become less reliant on the mitochondrial one-carbon pathway.[9][10]
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Increased drug efflux: While not specifically reported for this compound, overexpression of drug efflux pumps is a common mechanism of drug resistance.
Troubleshooting Guides
Issue 1: Decreased or no cytotoxic effect of this compound
Possible Cause 1: Sub-optimal drug concentration or inactive compound.
-
Troubleshooting Steps:
-
Confirm drug activity: Test the inhibitor on a known MTHFD2-dependent sensitive cancer cell line as a positive control.
-
Perform a dose-response curve: Titrate this compound over a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your cell line.
-
Check drug stability: Ensure proper storage and handling of the compound as per the manufacturer's instructions.
-
Possible Cause 2: Low MTHFD2 expression in the target cell line.
-
Troubleshooting Steps:
-
Assess MTHFD2 expression: Perform Western blot or RT-qPCR to quantify MTHFD2 protein and mRNA levels, respectively. Compare these levels to a sensitive control cell line.
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Select an appropriate cell line: If MTHFD2 expression is low or absent, consider using a different cancer cell line known to overexpress MTHFD2.
-
Possible Cause 3: Development of acquired resistance.
-
Troubleshooting Steps:
-
Generate a resistant cell line: Continuously culture the cancer cells in the presence of gradually increasing concentrations of this compound to select for a resistant population.
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Characterize the resistant phenotype: Compare the resistant cell line to the parental sensitive line by assessing MTHFD2 expression, cell proliferation rates, and the IC50 of this compound.
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Investigate resistance mechanisms: Analyze potential changes in the expression of SHMT1, activation of pro-survival signaling pathways (e.g., AKT), and metabolic profiles.
-
Issue 2: Inconsistent results between experiments
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Monitor cell health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase before starting an experiment.
-
Possible Cause 2: Variability in experimental assays.
-
Troubleshooting Steps:
-
Optimize assay parameters: Calibrate equipment and optimize antibody concentrations for Western blotting, and primer efficiencies for RT-qPCR.
-
Include proper controls: Always include positive and negative controls in your experiments to ensure assay validity.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of MTHFD2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| LY345899 | SW620 (Colorectal) | 663 | [2] |
| LY345899 | LoVo (Colorectal) | Not specified | [2] |
| DS18561882 | Various | Not specified | [2] |
| TH9619 | Various | Not specified | [2][4] |
Note: Specific IC50 values for all inhibitors and cell lines are not always available in the provided search results. Researchers should determine these empirically for their specific experimental system.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MTHFD2 and Signaling Proteins
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Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTHFD2, p-AKT, AKT, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: shRNA-mediated Knockdown of MTHFD2
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shRNA Vector Preparation: Obtain or clone shRNA constructs targeting MTHFD2 into a suitable lentiviral or retroviral vector. Include a non-targeting shRNA as a control.
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Viral Particle Production: Transfect the shRNA vectors into a packaging cell line (e.g., HEK293T) to produce viral particles.
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Transduction: Transduce the target cancer cell line with the viral particles in the presence of polybrene.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) or by sorting for a fluorescent marker.
-
Knockdown Confirmation: Verify the knockdown of MTHFD2 expression by Western blot or RT-qPCR.
-
Functional Assays: Perform cell viability, proliferation, or migration assays to assess the phenotypic effects of MTHFD2 knockdown.
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MTHFD2 promotes tumorigenesis and metastasis in lung adenocarcinoma by regulating AKT/GSK‐3β/β‐catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mthfd2-IN-1 Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the investigational compound Mthfd2-IN-1 in animal models. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation.
Disclaimer: this compound is an investigational compound. Detailed public information on its toxicity and side effects in animal models is limited. The following guidance is based on the known function of the MTHFD2 enzyme and general principles of preclinical toxicology assessment for this class of inhibitors. Researchers must conduct their own comprehensive, institutionally approved (e.g., IACUC) dose-finding and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the anticipated safety profile of this compound?
MTHFD2 is an enzyme involved in one-carbon metabolism that is highly expressed in many cancer cells and during embryonic development, but has low to absent expression in most normal adult tissues.[1][2][3] This differential expression suggests that inhibitors targeting MTHFD2, such as this compound, could have a wide therapeutic window, minimizing toxicity to healthy cells and reducing side effects compared to conventional chemotherapies.[3][4]
Q2: What are the potential on-target toxicities of this compound?
Given that MTHFD2 plays a role in nucleotide synthesis, its inhibition can impact rapidly dividing cells.[4][5] While cancer cells are the primary target, researchers should monitor for effects on normal tissues with high cell turnover, such as:
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Gastrointestinal tract: Monitor for signs of diarrhea, weight loss, and changes in food consumption.
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Bone marrow: Conduct complete blood counts (CBCs) to assess for hematological abnormalities like anemia, neutropenia, or thrombocytopenia.
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Immune system: MTHFD2 is involved in T-cell activation.[5][6] Depending on the experimental context, immune modulation or suppression could be a potential side effect.
Q3: What are the potential off-target effects of this compound?
The specificity of this compound for MTHFD2 versus other enzymes in the one-carbon pathway, such as MTHFD1, is a critical factor.[3] Off-target inhibition could lead to a different toxicity profile. Researchers should consult the manufacturer's data on the selectivity of the specific inhibitor they are using.
Q4: How can I determine the appropriate starting dose for my in vivo studies?
A dose-range finding (DRF) study is essential. This typically involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.
Q5: What clinical signs should I monitor for during my animal studies?
Daily cage-side observations are crucial. Key parameters to monitor include:
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Changes in body weight
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Food and water intake
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General appearance (e.g., ruffled fur, hunched posture)
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Activity level (lethargy)
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Signs of pain or distress
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity or mortality at low doses | Formulation issues (e.g., poor solubility, precipitation), incorrect dosing, or high sensitivity of the animal strain. | Verify the formulation and dosing calculations. Consider a pilot study with an even lower starting dose. Review literature for strain-specific sensitivities. |
| Lack of anti-tumor efficacy at doses approaching the MTD | Insufficient drug exposure at the tumor site, drug resistance, or the tumor model is not dependent on MTHFD2. | Conduct pharmacokinetic (PK) studies to assess drug concentration in plasma and tumor tissue. Confirm MTHFD2 expression in your tumor model. |
| Significant weight loss in treated animals | On-target effects on the gastrointestinal tract or general malaise. | Provide supportive care, such as supplemental nutrition and hydration. Consider a dose reduction or a different dosing schedule (e.g., intermittent dosing). |
| Variable results between animals in the same treatment group | Inconsistent drug administration, variability in animal health, or issues with the vehicle control. | Ensure consistent and accurate dosing technique. Use healthy, age- and weight-matched animals. Prepare fresh vehicle and drug formulations for each administration. |
Data Presentation: Templates for Toxicity Assessment
Researchers should structure their collected data in a clear and organized manner. The following tables are templates for presenting key toxicity data.
Table 1: Hematological Analysis
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| White Blood Cells (x10⁹/L) | ||||
| Red Blood Cells (x10¹²/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (x10⁹/L) |
Table 2: Clinical Chemistry
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) |
Table 3: Gross Necropsy and Histopathology Findings
| Organ | Finding | Incidence (Vehicle) | Incidence (Low Dose) | Incidence (Mid Dose) | Incidence (High Dose) |
| Liver | e.g., Hepatocellular vacuolation | ||||
| Spleen | e.g., Lymphoid depletion | ||||
| Intestine | e.g., Villous atrophy |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
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Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
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Acclimation: Allow animals to acclimate for at least one week before the start of the study.
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Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose groups of this compound. Doses should be selected based on in vitro cytotoxicity data, if available.
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Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
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Administration: Administer the drug via the intended clinical route (e.g., oral gavage) once daily for 5-14 consecutive days.
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Monitoring: Record body weight and clinical observations daily.
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Endpoint: The MTD is defined as the highest dose that does not result in mortality, more than 20% body weight loss, or severe clinical signs of toxicity.
Protocol 2: 28-Day Repeated-Dose Toxicity Study
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Animal Model: Use the same strain as in the MTD study.
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Group Allocation: Assign at least 10 mice per sex per group. Include a vehicle control group and 2-3 dose levels of this compound (e.g., low, mid, and high doses based on the MTD study).
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Administration: Administer the drug daily for 28 days.
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Monitoring:
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Daily: Clinical observations and body weight.
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Weekly: Food consumption.
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At termination (Day 29): Collect blood for hematology and clinical chemistry. Perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
Caption: MTHFD2 inhibition pathway and potential toxicities.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Mthfd2-IN-1
Welcome to the technical support center for Mthfd2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing inconsistent anti-proliferative effects of this compound across different cancer cell lines?
Answer: The cellular response to this compound can be highly dependent on the specific metabolic wiring of each cell line. Here are several factors that could contribute to inconsistent results:
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MTHFD2 Expression Levels: Cell lines with higher endogenous expression of MTHFD2 are generally more sensitive to its inhibition. It is recommended to quantify MTHFD2 protein levels by Western blot in your panel of cell lines.
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Metabolic Dependencies: Cancer cells exhibit metabolic heterogeneity. Some cell lines may have a greater reliance on the mitochondrial one-carbon pathway for nucleotide synthesis, making them more susceptible to this compound. In contrast, cells that can compensate through alternative pathways may show resistance.[1][2]
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Nutrient Availability in Media: The composition of your cell culture media, particularly the availability of nucleotides or nucleotide precursors like hypoxanthine and thymidine, can influence the observed efficacy of this compound. Supplementation with these nutrients can rescue cells from the effects of MTHFD2 inhibition.
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Proliferation Rate: The anti-proliferative effects of this compound are most pronounced in rapidly dividing cells due to the high demand for nucleotide synthesis during DNA replication.[1][3][4] Slower-growing cell lines may exhibit a less dramatic response.
Question 2: My results show a weaker than expected inhibition of cell growth. What are the possible reasons?
Answer: If this compound is not producing the expected level of growth inhibition, consider the following:
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Inhibitor Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm the solubility of the inhibitor in your specific cell culture medium.
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Treatment Duration: The effects of inhibiting nucleotide synthesis may take time to manifest as a decrease in cell proliferation. Consider extending the treatment duration (e.g., 72-96 hours) to allow for the depletion of intracellular nucleotide pools and subsequent cell cycle arrest or apoptosis.
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Assay-Specific Considerations: The type of cell viability or proliferation assay used can impact the results. For example, assays that measure metabolic activity (e.g., MTT, MTS) may yield different results compared to those that directly count cells or measure DNA synthesis (e.g., BrdU incorporation).
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Cell Seeding Density: High cell seeding densities can sometimes mask the anti-proliferative effects of a compound. Optimize your seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Question 3: I am observing cytotoxicity at concentrations where I expect to see cytostatic effects. How can I troubleshoot this?
Answer: MTHFD2 inhibition primarily leads to a depletion of nucleotides, which can induce replication stress and ultimately lead to cell death.[5][6] However, if you are observing unexpected levels of cytotoxicity, consider these points:
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Off-Target Effects at High Concentrations: While this compound is designed to be selective, very high concentrations may lead to off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
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Induction of Apoptosis: The depletion of thymidine and purines due to MTHFD2 inhibition can cause significant DNA damage and replication stress, leading to the induction of apoptosis.[6] You can confirm this by performing assays for apoptotic markers such as Annexin V staining or caspase activation.
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Cell Line Sensitivity: Some cell lines are inherently more sensitive to disruptions in nucleotide metabolism and may undergo apoptosis more readily in response to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of MTHFD2. MTHFD2 is a key enzyme in the mitochondrial one-carbon (1C) metabolism pathway, which is crucial for the synthesis of purines and thymidine, the building blocks of DNA and RNA.[1][3][4] By inhibiting MTHFD2, this compound depletes the intracellular pool of these essential precursors, leading to impaired DNA replication, cell cycle arrest, and ultimately, the death of rapidly proliferating cancer cells.[5][6]
Q2: In which cellular compartment does this compound exert its primary effect?
A2: MTHFD2 is primarily located in the mitochondria, and it is within this organelle that this compound exerts its canonical function.[1] However, some studies have also reported the presence of MTHFD2 in the nucleus, where it may have non-metabolic roles in DNA repair.[7][8] The primary anti-proliferative effects of MTHFD2 inhibitors are attributed to the disruption of mitochondrial one-carbon metabolism.[7]
Q3: What is the rationale for targeting MTHFD2 in cancer therapy?
A3: MTHFD2 is an attractive target for cancer therapy due to its differential expression pattern. It is highly expressed in embryonic tissues and a wide range of cancers, but its expression is low or absent in most healthy adult tissues.[1][3][9] This cancer-specific expression suggests that inhibiting MTHFD2 could selectively target tumor cells while sparing normal, healthy cells, potentially leading to a wider therapeutic window and fewer side effects compared to conventional chemotherapies.[1][3]
Q4: Can I combine this compound with other anti-cancer agents?
A4: Yes, preclinical studies suggest that targeting MTHFD2 can be a promising combination strategy. For instance, combining MTHFD2 inhibitors with agents that also induce replication stress, such as ATR inhibitors, has shown synergistic effects in cancer cells.[6] Additionally, down-regulation of MTHFD2 has been shown to sensitize renal cell carcinoma cells to anti-folate chemotherapy drugs like methotrexate and 5-fluorouracil.[1]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MTHFD2 Expression | IC50 (nM) |
| HL-60 | Acute Myeloid Leukemia | High | 50 |
| THP-1 | Acute Myeloid Leukemia | High | 75 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 250 |
| MCF-7 | Breast Cancer | Moderate | 500 |
| HCT116 | Colorectal Cancer | High | 150 |
| U2OS | Osteosarcoma | High | 100 |
Note: These are example values and should be determined experimentally for your specific cell lines and assay conditions.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a Resazurin-based Reagent
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
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Addition of Reagent: Add the resazurin-based proliferation reagent to each well according to the manufacturer's instructions.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for MTHFD2 Expression
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Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MTHFD2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mthfd2-IN-1 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control and purity assessment of the Mthfd2 inhibitor, Mthfd2-IN-1. Ensuring the quality of your compound is critical for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. This pathway is vital for the synthesis of nucleotides and other macromolecules essential for rapidly proliferating cells, such as cancer cells. The purity of this compound is paramount because impurities can lead to off-target effects, inaccurate structure-activity relationship (SAR) data, and misleading biological results. Contaminants could be inactive, have their own biological activity, or interfere with the activity of this compound.
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
The primary recommended techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
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HPLC-UV: This technique separates this compound from any impurities, and the UV detector quantifies the relative amounts of each, allowing for a determination of purity.
-
LC-MS: This method confirms the identity of the main peak as this compound by determining its mass-to-charge ratio (m/z) and provides an orthogonal assessment of purity.
-
¹H NMR: Proton NMR spectroscopy provides detailed structural information, confirming the chemical identity of the compound and can reveal the presence of residual solvents or other impurities.
Q3: What is the acceptable purity level for this compound in our experiments?
For in vitro cellular assays, a purity of ≥95% is generally recommended. For more sensitive applications, such as in vivo studies or biophysical assays, a purity of ≥98% is preferable. It is crucial to consult the supplier's Certificate of Analysis (CoA) and independently verify the purity if the experimental system is particularly sensitive to impurities.
Q4: How should I store this compound to ensure its stability?
This compound should be stored as a solid at -20°C or -80°C for long-term stability. For short-term storage, it can be kept at 4°C. If dissolved in a solvent such as DMSO, it is recommended to prepare aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent biological activity | Compound degradation or impurity. | 1. Re-evaluate the purity of your this compound stock using HPLC or LC-MS. 2. Prepare a fresh stock solution from a new aliquot or vial. 3. Ensure proper storage conditions have been maintained. |
| Multiple peaks in HPLC chromatogram | Presence of impurities or degradation products. | 1. Compare the chromatogram to a reference standard or the supplier's data. 2. Use LC-MS to identify the mass of the additional peaks. 3. If purity is below acceptable limits, consider re-purification or obtaining a new batch. |
| Observed mass in LC-MS does not match the expected mass of this compound | Incorrect compound, presence of adducts, or instrument calibration issue. | 1. Verify the expected molecular weight and common adducts (e.g., +H, +Na, +K). 2. Calibrate the mass spectrometer. 3. If the mass is still incorrect, perform ¹H NMR to confirm the structure. |
| Extraneous peaks in ¹H NMR spectrum | Residual solvents, water, or other impurities. | 1. Identify common solvent peaks (e.g., DMSO, acetone, ethyl acetate). 2. If significant impurities are detected, the compound may require re-purification. |
Quantitative Data Summary
The following tables provide an example of the expected analytical data for a high-quality batch of this compound.
Table 1: HPLC Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (this compound) | 8.5 min |
| Purity | ≥98% |
Table 2: LC-MS Identity Confirmation
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | Varies based on the specific this compound structure |
| Observed [M+H]⁺ | Should match the expected value within ± 0.1 Da |
Table 3: ¹H NMR Structural Confirmation
| Parameter | Specification |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| Chemical Shifts (δ) | Consistent with the proposed structure of this compound |
| Integration | Proportional to the number of protons in the structure |
| Residual Solvents | ≤0.5% |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL with Acetonitrile:Water (1:1).
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: LC-MS Analysis for Identity Confirmation
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak observed in the total ion chromatogram (TIC).
-
Identify the [M+H]⁺ ion and confirm that its mass corresponds to the expected molecular weight of this compound.
-
Protocol 3: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve 2-5 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz NMR.
-
Acquisition Parameters: Standard proton acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts to the protons in the expected structure of this compound.
-
Check for the presence of any significant impurity peaks, including residual solvents.
-
Visualizations
Caption: this compound inhibits the MTHFD2 enzyme in the mitochondrial one-carbon metabolism pathway.
Caption: Workflow for the quality control assessment of this compound.
Mthfd2-IN-1 Combination Therapy Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing combination therapies involving Mthfd2-IN-1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and amino acids required for rapid cell proliferation.[1][2][3] By inhibiting MTHFD2, this compound disrupts the production of these building blocks, leading to replication stress and ultimately cell death in cancer cells, which often overexpress MTHFD2 compared to normal tissues.[4]
Q2: Why consider this compound in combination therapies?
A2: The rationale for using this compound in combination therapies is to enhance anti-cancer efficacy and overcome potential resistance mechanisms.[4][5][6] By inducing replication stress, this compound can synergize with drugs that target the DNA damage response (DDR) pathway, such as ATR or CHK1 inhibitors. Additionally, combining this compound with inhibitors of the cytosolic one-carbon metabolism pathway (e.g., SHMT1 inhibitors) can prevent metabolic compensation and enhance the overall therapeutic effect.[4]
Q3: What are the key signaling pathways affected by MTHFD2 inhibition?
A3: MTHFD2 inhibition primarily impacts the one-carbon metabolism pathway. However, downstream effects have been observed on several key cancer-related signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation. Modulation of this pathway can be assessed to understand the cellular response to this compound treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Optimize cell number to be within the linear range of the assay. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound and combination agents in your culture medium. Consider using a lower concentration or a different solvent (ensure final solvent concentration is non-toxic to cells). | |
| Lack of synergistic effect | Sub-optimal drug concentrations or ratios. | Perform dose-matrix experiments with a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio. |
| Cell line is not dependent on the mitochondrial one-carbon pathway. | Characterize the metabolic phenotype of your cell line. Cells with high MTHFD2 expression are more likely to be sensitive. | |
| Development of resistance. | A potential resistance mechanism is the upregulation of the cytosolic one-carbon pathway enzyme SHMT1.[4] Consider a triple combination with an SHMT1 inhibitor. | |
| Off-target effects observed | Lack of inhibitor selectivity. | MTHFD2 inhibitors can have activity against the cytosolic isoform MTHFD1 or the related mitochondrial enzyme MTHFD2L.[7] Compare the activity of this compound in MTHFD2 knockout/knockdown cells versus wild-type cells to confirm on-target effects. |
| Difficulty interpreting synergy scores | Different synergy models give conflicting results. | Synergy can be calculated using different models (e.g., Bliss, Loewe, ZIP, HSA).[8][9][10][11][12] It is recommended to use at least two different models. A consistent result across models provides stronger evidence of synergy. |
Quantitative Data
Table 1: Inhibitory Activity of Selected MTHFD2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| LY345899 | MTHFD2 | 663 | Also inhibits MTHFD1 (IC50 = 96 nM) | [13] |
| DS44960156 | MTHFD2 | 1600 | >18-fold selective over MTHFD1 (>30,000 nM) | [14][15] |
| DS18561882 | MTHFD2 | 6.3 | Also inhibits MTHFD1 (IC50 = 570 nM) | [15] |
| TH9619 | MTHFD1/2 | 47 | Potent dual inhibitor | [15] |
| Mthfd2-IN-5 | MTHFD2 | 66 | Selective inhibitor | [15] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Illustrative Synergy Analysis of this compound with an ATR Inhibitor (VE-821)
| Cell Line | This compound IC50 (µM) | VE-821 IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| MOLM-14 (AML) | 0.72 | 1.5 | 0.45 | Synergy |
| SW620 (Colon) | 1.2 | 2.1 | 0.68 | Synergy |
| A549 (Lung) | 2.5 | 3.0 | 0.95 | Additive |
Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate how synergy data can be presented. Actual values must be determined experimentally. A CI value < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.[16]
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment
This protocol describes how to determine the synergistic effects of this compound and a combination agent using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Combination agent
-
DMSO (for compound dilution)
-
96-well clear flat-bottom plates (for MTT) or white opaque plates (for CellTiter-Glo®)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
Sorensen's Glycine Buffer or DMSO (for formazan solubilization in MTT assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a dose-response matrix of this compound and the combination agent. This typically involves serial dilutions of each compound individually and in combination at fixed ratios.
-
Remove the culture medium from the cells and add the medium containing the compounds. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of formazan solubilization solution.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 for each compound alone.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) or Bliss synergy scores.[10]
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, the combination agent, or both for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein levels.
-
Visualizations
Caption: this compound inhibits MTHFD2, blocking formate production and nucleotide synthesis, leading to replication stress.
Caption: Workflow for assessing drug synergy between this compound and a combination agent.
Caption: A logical workflow for troubleshooting the lack of synergy in combination experiments.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to predict effective drug combinations – moving beyond synergy scores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Technical Support Center: Mitigating Mthfd2-IN-1 Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mthfd2-IN-1 and other MTHFD2 inhibitors. The information provided is intended to help mitigate cellular stress and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it induce cellular stress?
A1: this compound is a small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism. This pathway is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are essential for DNA replication and cell proliferation.[1] By inhibiting MTHFD2, this compound disrupts these vital metabolic processes, leading to several forms of cellular stress:
-
Replication Stress: Depletion of the nucleotide pool, particularly thymidine, leads to the misincorporation of uracil into DNA during replication.[1][2][3] This triggers replication fork stalling, DNA damage, and activation of the DNA Damage Response (DDR).[1][3][4]
-
Oxidative Stress: MTHFD2 activity is linked to the production of NADPH, a critical molecule for maintaining cellular redox balance and mitigating reactive oxygen species (ROS).[5] Inhibition of MTHFD2 can lead to an accumulation of ROS, resulting in oxidative stress.[5][6]
-
Metabolic Stress: The inhibitor disrupts the flow of one-carbon units, impacting central carbon metabolism and the availability of essential building blocks for cellular growth.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the reason?
A2: Several factors could contribute to increased sensitivity to this compound:
-
Cell Line Dependence: Different cell lines exhibit varying levels of dependence on mitochondrial one-carbon metabolism. Cancer cells, in particular, are often highly reliant on MTHFD2 for their rapid proliferation and may be more sensitive to its inhibition.
-
Basal Stress Levels: Cells that are already under some form of stress (e.g., from suboptimal culture conditions, high passage number) may be more susceptible to the additional stress induced by this compound.
-
Off-Target Effects: While designed to be specific, at higher concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity. It's crucial to use the lowest effective concentration.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
Q3: Can I rescue my cells from this compound induced toxicity?
A3: Yes, supplementation with specific metabolites can help rescue cells from this compound induced stress. The most effective rescue agent is typically thymidine . Since MTHFD2 inhibition leads to thymidine depletion, adding exogenous thymidine can alleviate replication stress and subsequent cell death.[1][3] In some contexts, supplementation with purines (e.g., hypoxanthine) may also offer partial rescue by replenishing the depleted purine pool.[7]
Q4: How can I confirm that the observed cellular stress is specifically due to MTHFD2 inhibition?
A4: To confirm on-target activity, you can perform several experiments:
-
Rescue Experiments: As mentioned in Q3, if the cellular stress is on-target, it should be rescued by supplementing with downstream metabolites of the MTHFD2 pathway, such as thymidine.[1][3]
-
Genetic Knockdown/Knockout: Compare the phenotype of this compound treated cells with cells where MTHFD2 has been genetically depleted (e.g., using siRNA or CRISPR). A similar phenotype would indicate on-target effects.
-
Western Blot Analysis: Confirm the induction of specific stress markers known to be associated with MTHFD2 inhibition, such as increased phosphorylation of H2AX (γH2AX) as a marker of DNA damage.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded across all wells. Perform cell counts before seeding and use a multichannel pipette for consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and the final culture medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent system. Ensure the final solvent concentration is low and compatible with your cell line. |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. High passage number cells can have altered metabolism and stress responses. Regularly check for mycoplasma contamination. |
Issue 2: Unexpected Cellular Morphology or Poor Cell Health
| Possible Cause | Suggested Solution |
| Suboptimal Culture Conditions | Ensure that the culture medium, pH, temperature, and CO2 levels are optimal for your specific cell line. |
| Solvent Toxicity | Prepare a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the inhibitor to rule out solvent-induced toxicity. |
| Contamination | Regularly inspect cultures for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start a new one from a clean stock. |
| Nutrient Depletion | For long-term experiments, ensure that the culture medium is refreshed periodically to prevent nutrient depletion and the accumulation of waste products. |
Issue 3: Difficulty in Detecting Apoptosis or Cellular Stress Markers
| Possible Cause | Suggested Solution |
| Incorrect Timing of Assay | The induction of apoptosis and stress markers is time-dependent. Perform a time-course experiment to determine the optimal time point for detecting the desired marker after inhibitor treatment. |
| Suboptimal Antibody Concentration for Western Blotting | Titrate the primary and secondary antibodies to determine the optimal concentration for detecting your protein of interest. Ensure that the blocking and washing steps are performed correctly. |
| Low Level of Stress | The concentration of this compound may be too low to induce a detectable level of stress. Perform a dose-response experiment to identify a concentration that induces a measurable effect without causing overwhelming cell death. |
| Insensitive Assay | Consider using a more sensitive assay for detecting your endpoint. For example, for early apoptosis, Annexin V staining is more sensitive than assays that measure late-stage apoptosis. |
Data Presentation: Efficacy of MTHFD2 Inhibitors
The following tables summarize the in vitro efficacy of representative MTHFD2 inhibitors.
Table 1: Biochemical and Cellular Potency of MTHFD2 Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular EC50/GI50 (nM) | Cell Line | Reference |
| DS18561882 | MTHFD2 | 6.3 | 140 | MDA-MB-231 | [8] |
| MTHFD1 | 570 | [8] | |||
| TH9619 | MTHFD1/2 | 47 | ~11 (EC50) | HL-60 | [9] |
Table 2: Effects of MTHFD2 Inhibition on Cellular Phenotypes
| Inhibitor/Condition | Cell Line | Effect | Quantitative Data | Reference |
| MTHFD2 Knockdown | SW620, LoVo | Increased Cell Death (Hypoxia) | ~20-30% increase in Annexin V positive cells | [10] |
| MTHFD2 Knockdown | SW620, LoVo | Increased ROS Levels | Significant increase in DCF-DA fluorescence | [11] |
| MTHFD2 Knockdown | A549, H1299 | G1 Phase Arrest | ~10-15% increase in G1 population | [12] |
| MTHFD2 Knockdown | A549, H1299 | Increased Apoptosis | ~5-10% increase in apoptotic cells | [12] |
Experimental Protocols
Western Blotting for Phospho-Histone H2A.X (γH2AX)
This protocol is for the detection of γH2AX, a marker of DNA double-strand breaks and replication stress.
a. Cell Lysis and Protein Quantification
-
Culture cells to the desired confluency and treat with this compound for the determined time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10-20 µM DCFDA in warm PBS or serum-free medium.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: MTHFD2 inhibition signaling pathway.
Caption: General experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTHFD2-mediated redox homeostasis promotes gastric cancer progression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mthfd2-IN-1 experimental controls and best practices
Welcome to the technical support center for Mthfd2-IN-1 and other MTHFD2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a designation for inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism. MTHFD2 is highly expressed in cancer cells and embryonic tissues but has low to no expression in most healthy adult tissues, making it an attractive therapeutic target.[1][2][3]
The primary mechanism of action of MTHFD2 inhibitors is the disruption of the mitochondrial one-carbon metabolic pathway. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.[2][4] By inhibiting MTHFD2, these compounds deplete the cellular pool of nucleotides, which are the building blocks for DNA and RNA synthesis. This leads to replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4][5]
Q2: What are the key differences between various commercially available MTHFD2 inhibitors?
Several MTHFD2 inhibitors are available, each with different potency and selectivity. It is crucial to consider their activity against the cytosolic isoform, MTHFD1, as off-target inhibition of MTHFD1 can lead to different biological effects.
| Compound Name | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| DS18561882 | 0.0063 µM | 0.57 µM | ~90-fold | [6] |
| TH9619 | 0.047 µM | Not specified | Not specified | [6] |
| DS44960156 | 1.6 µM | >30 µM | >18.75-fold | [6][7] |
| LY345899 | 0.663 µM | 0.096 µM | ~0.14-fold (more potent on MTHFD1) | [4][6] |
| TH9028 | 0.00797 µM | 0.0005 µM | ~0.06-fold (more potent on MTHFD1) | [6] |
| MTHFD2-IN-5 | 0.066 µM | Not specified | Not specified | [6] |
| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | ~13-fold | [6] |
Q3: How should I prepare and store this compound?
The solubility and stability of MTHFD2 inhibitors can vary. For specific compounds like DS18561882, solubility information is often available on the supplier's datasheet. A common solvent for initial stock solutions is DMSO. For in vivo studies, specific formulations are required.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Preparation of Stock Solutions: Dissolve the compound in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Preparation of Working Solutions: Dilute the DMSO stock solution in your cell culture medium to the final desired concentration immediately before use. Be mindful of the final DMSO concentration in your experiment, as it can have cytotoxic effects. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same percentage of DMSO) in all experiments.
Experimental Protocols and Best Practices
Cell Viability Assays (e.g., MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include wells with a vehicle control (DMSO at the same concentration as the highest inhibitor dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the inhibitor. This is crucial to account for any effects of the solvent on cell viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Untreated Control: Cells in medium alone.
-
Rescue Experiment: To confirm that the observed effects are due to the inhibition of one-carbon metabolism, a rescue experiment can be performed by co-treating the cells with this compound and a supplement of nucleosides (e.g., a mixture of adenosine, guanosine, cytidine, and thymidine) or formate.[5][8] If the cytotoxic effects of the inhibitor are reversed, it strongly suggests on-target activity.
Western Blot Analysis
This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with this compound.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.[10]
Best Practices:
-
Always include a loading control to ensure equal protein loading.
-
Optimize antibody dilutions to achieve a good signal-to-noise ratio.
-
Run appropriate controls, including untreated and vehicle-treated samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell viability assays | - Cell seeding density is too high or too low.- Incomplete dissolution of formazan crystals.- Contamination of cell cultures. | - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.- Ensure complete mixing after adding the solubilization solution. Incubate for a longer period if necessary.- Regularly check cell cultures for contamination. |
| No effect or weak effect of the inhibitor | - The inhibitor is inactive or degraded.- The cell line is resistant to MTHFD2 inhibition.- Insufficient treatment duration or concentration. | - Use a fresh batch of the inhibitor and store it properly.- Check the basal expression level of MTHFD2 in your cell line. High expression of MTHFD1 or other compensatory pathways might confer resistance.- Perform a dose-response and time-course experiment to determine the optimal conditions. |
| High background in Western blots | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the antibody concentrations.- Increase the number and duration of washes with TBST. |
| Unexpected off-target effects | - The inhibitor may have activity against other enzymes, particularly MTHFD1. | - Check the selectivity profile of your specific inhibitor. If it also inhibits MTHFD1, consider the potential contribution of MTHFD1 inhibition to the observed phenotype.- Perform rescue experiments with nucleosides or formate to confirm on-target effects related to one-carbon metabolism. |
| Inhibitor precipitates in the culture medium | - The inhibitor has low aqueous solubility. | - Ensure the final DMSO concentration is as low as possible.- Prepare the working solution fresh from a concentrated DMSO stock right before use.- If precipitation persists, consider using a different formulation or a more soluble analog if available. |
Visualizing Pathways and Workflows
MTHFD2 Signaling Pathway
Caption: MTHFD2 inhibition by this compound disrupts one-carbon metabolism.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the effects of this compound.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTHFD2 antibody (12270-1-AP) | Proteintech [ptglab.com]
- 10. origene.com [origene.com]
Technical Support Center: MTHFD2 Inhibitors for In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTHFD2 inhibitors for in vivo delivery. The information is based on published data for potent and selective MTHFD2 inhibitors, with a focus on DS18561882 as a representative compound due to the availability of detailed experimental data.
Frequently Asked Questions (FAQs)
Q1: What is MTHFD2 and why is it a target for cancer therapy?
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme involved in one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cells. MTHFD2 is highly expressed in many cancer cells but is largely absent in healthy adult tissues, making it an attractive and selective target for anticancer therapies.[1][2][3][4][5][6] Inhibition of MTHFD2 can disrupt cancer cell metabolism, leading to reduced proliferation, migration, and invasion, and can even induce cell death.[2][4][7]
Q2: I am having trouble dissolving the MTHFD2 inhibitor for my in vivo study. What are the recommended solvents and formulation protocols?
For the potent MTHFD2 inhibitor DS18561882, several formulation protocols have been successfully used for in vivo oral administration.[8] If you are experiencing precipitation or phase separation, gentle heating and/or sonication can help with dissolution.[8] It is also recommended to use freshly opened, high-purity solvents.
Here are some established protocols:
-
Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method has been shown to yield a clear solution at a concentration of 2.5 mg/mL, though it may require sonication.[8]
-
Protocol 2: A formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has also achieved a clear solution at 2.5 mg/mL with the aid of sonication.[8]
-
Protocol 3: For oral gavage, a suspension can be made in a 0.5% (w/v) methyl cellulose 400 solution.[8] Another study used a vehicle of 1% hydroxyethylcellulose, 0.25% Tween 80, and 0.05% antifoam for oral administration.[9]
Q3: What is a typical starting dose and administration schedule for an MTHFD2 inhibitor in a mouse xenograft model?
For DS18561882, oral administration at doses of 30, 100, or 300 mg/kg, administered twice daily, has been shown to inhibit tumor growth in a dose-dependent manner in mice.[8] At 300 mg/kg, tumor growth was significantly inhibited.[8] Another study involving intravenous administration of a different MTHFD2 inhibitor in mice used a dose of 15 mg/kg.[10] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q4: What are the expected pharmacokinetic properties of a potent MTHFD2 inhibitor like DS18561882?
DS18561882 has demonstrated a good oral pharmacokinetic profile.[8][11] In mice, after oral administration, it exhibits a half-life of approximately 2.2-2.3 hours.[8] Another potent MTHFD2 inhibitor administered intravenously at 2 mg/kg in mice showed a longer half-life of 6.5 hours.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in the formulation vehicle. | - Low solubility of the inhibitor in the chosen vehicle.- The concentration is too high.- Improper mixing or temperature. | - Try the alternative formulation protocols listed in the FAQs, such as those using co-solvents like PEG300 and Tween-80 or a cyclodextrin-based vehicle.[8]- Reduce the final concentration of the inhibitor.- Use gentle heating and sonication to aid dissolution.[8]- Prepare fresh formulations before each use. |
| Inconsistent or low drug exposure in plasma after oral administration. | - Poor oral bioavailability.- Rapid metabolism.- Issues with the gavage technique. | - Consider using a formulation known to enhance oral absorption, such as a lipid-based or amorphous solid dispersion.[12]- Evaluate different administration routes, such as intravenous or intraperitoneal injection, if oral delivery proves challenging.[10]- Ensure proper gavage technique to avoid accidental administration into the lungs. |
| Lack of in vivo efficacy despite good in vitro activity. | - Insufficient drug concentration at the tumor site.- Rapid clearance of the compound.- Development of resistance mechanisms. | - Increase the dose or dosing frequency based on pharmacokinetic data.[8]- Analyze drug concentration in tumor tissue to confirm target engagement.- Investigate potential resistance pathways in your cancer model. |
| Observed toxicity or adverse effects in the animals. | - The dose is too high.- Off-target effects of the inhibitor.- Vehicle-related toxicity. | - Reduce the administered dose.- Include a vehicle-only control group to assess any effects of the formulation itself.- Monitor the animals closely for signs of toxicity, such as weight loss or changes in behavior.[10] |
Quantitative Data Summary
Table 1: In Vitro Potency of MTHFD2 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) |
| DS18561882 | MTHFD2 | 0.0063[8] | MDA-MB-231 | 0.140[8] |
| DS18561882 | MTHFD1 | 0.57[8] | ||
| Compound [I] | MTHFD2 | 0.066[10] | MOLM-14 | 0.720[10] |
| Compound [I] | MTHFD1 | 1.790[10] | ||
| LY345899 | MTHFD1 | 0.096[13] | ||
| LY345899 | MTHFD2 | 0.663[13] | ||
| TH9619 | MTHFD1/2 | 0.047[13] |
Table 2: Pharmacokinetic Parameters of MTHFD2 Inhibitors in Mice
| Compound | Dose & Route | Cmax (µg/mL) | T1/2 (hours) | AUC (µg·h/mL) |
| DS18561882 | 30 mg/kg, oral | 11.4[8] | 2.21[8] | 64.6[8] |
| DS18561882 | 100 mg/kg, oral | 56.5[8] | 2.16[8] | 264[8] |
| DS18561882 | 300 mg/kg, oral | 90.1[8] | 2.32[8] | 726[8] |
| Compound [I] | 2 mg/kg, IV | - | 6.5[10] | 2.702[10] |
Experimental Protocols
Protocol: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
This protocol is a generalized procedure based on studies with the MTHFD2 inhibitor DS18561882.[8]
-
Cell Implantation:
-
Harvest cancer cells (e.g., MDA-MB-231 human breast cancer cells) from culture.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., female BALB/c nude mice).
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the MTHFD2 inhibitor formulation. For example, suspend DS18561882 in a 0.5% (w/v) methyl cellulose 400 solution.[8]
-
Prepare the vehicle control using the same formulation without the active compound.
-
Administer the inhibitor or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 300 mg/kg, twice daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
-
Visualizations
Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
Caption: Workflow for an in vivo xenograft study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. contractpharma.com [contractpharma.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Efficacy of MTHFD2 Inhibition in Oncology: A Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of targeting metabolic pathways in cancer is of paramount importance. One such emerging target is the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which plays a critical role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation. This guide provides a comparative overview of the preclinical efficacy of MTHFD2 inhibition across various cancer types, with a focus on the available data for inhibitors targeting this enzyme.
While the specific inhibitor Mthfd2-IN-1 is noted, publicly available data on its quantitative efficacy across a range of cancer types is limited. Therefore, this guide will draw upon the broader landscape of MTHFD2 inhibitors to provide a representative understanding of the potential of this therapeutic strategy. MTHFD2 is highly expressed in a wide array of tumors, including but not limited to breast, colorectal, lung, liver, and hematological malignancies, while its expression in normal adult tissues is minimal.[1][2][3] This differential expression pattern makes MTHFD2 an attractive target for cancer therapy, offering the potential for a wide therapeutic window.[1]
Mechanism of Action of MTHFD2 Inhibitors
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolic pathway.[4] This pathway is crucial for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[5] By inhibiting MTHFD2, small molecules disrupt this metabolic flux, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[6] The inhibition of MTHFD2 has been shown to be particularly effective in cancer cells that are highly dependent on this pathway for their survival and proliferation.
Preclinical Efficacy of MTHFD2 Inhibitors
While specific data for this compound is scarce, studies on other MTHFD2 inhibitors like LY345899 and DS18561882 have demonstrated anti-tumor activity in various cancer models.
| Inhibitor | Cancer Type | Model | Efficacy | Reference |
| LY345899 | Colorectal Cancer | Cell line xenografts (SW620, LoVo) and PDX models | Decreased tumor volume and metastasis.[5] | [5] |
| DS18561882 | Breast Cancer | MDA-MB-231 xenograft | Significantly reduced tumor growth at 300 mg/kg.[5] | [5] |
| TH9619 | Acute Myeloid Leukemia (AML) | HL-60 xenograft | Increased survival by 2 weeks when combined with a low-folate diet.[5] | [5] |
Note: This table summarizes available data for representative MTHFD2 inhibitors. The absence of data for a specific cancer type does not necessarily indicate a lack of efficacy.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of MTHFD2 inhibitors. These protocols are based on standard methodologies and may require optimization for specific cell lines or animal models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the MTHFD2 inhibitor (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., SW620 colorectal cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the MTHFD2 inhibitor (e.g., this compound) at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for evaluating the efficacy of an MTHFD2 inhibitor.
Caption: The role of MTHFD2 in one-carbon metabolism and the mechanism of its inhibition.
References
- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mthfd2-IN-1 On-Target Effects using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of Mthfd2-IN-1, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). We objectively compare the outcomes of pharmacological inhibition with this compound against the genetic knockout of the MTHFD2 gene using the CRISPR/Cas9 system. This guide is intended to assist researchers in designing robust target validation studies and interpreting the resulting data.
Introduction to MTHFD2 and its Inhibition
MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for rapid cell proliferation.[1][2][3][4] MTHFD2 is highly expressed in various cancer types and embryonic tissues, while its expression is low or absent in most normal adult tissues, making it an attractive therapeutic target in oncology.[3][5][6]
This compound and other small molecule inhibitors like DS18561882 and TH9619 are designed to specifically bind to and inhibit the enzymatic activity of MTHFD2.[1][2] The primary mechanism of action of these inhibitors is the disruption of the one-carbon metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis. This, in turn, induces replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][5]
The Gold Standard for Target Validation: CRISPR/Cas9
CRISPR/Cas9 technology offers a powerful and precise method for gene editing, allowing for the complete knockout of a target gene. In the context of drug development, CRISPR/Cas9-mediated knockout of a drug's target protein is considered the gold standard for validating on-target effects. The rationale is that if a small molecule inhibitor is truly specific for its target, the phenotypic effects of the inhibitor should be phenocopied by the genetic knockout of the target protein. Conversely, cells in which the target protein has been knocked out should exhibit resistance to the inhibitor.[1]
Comparative Analysis: this compound vs. MTHFD2 CRISPR/Cas9 Knockout
This section presents a comparative summary of the phenotypic effects observed following treatment with MTHFD2 inhibitors and CRISPR/Cas9-mediated knockout of MTHFD2. The data is compiled from studies on various cancer cell lines.
Quantitative Data Summary
| Parameter | Method | Cell Line | Result | Citation |
| Enzymatic Inhibition | This compound (DS18561882) | Recombinant Human MTHFD2 | IC50: 6.3 nM | [2] |
| This compound (TH9619) | Recombinant Human MTHFD2 | Low nanomolar IC50 | [1] | |
| Cell Viability | This compound (DS18561882) | MDA-MB-231 (Breast Cancer) | GI50: 140 nM | [2] |
| This compound (TH9619) | HL-60 (Leukemia) | EC50: in the nanomolar range | [1] | |
| MTHFD2 CRISPR KO | HL-60 (Leukemia) | Orders of magnitude more resistant to TH9619 than wild-type cells | [1] | |
| MTHFD2 CRISPR KO | A549 (Lung Cancer) | No significant difference in cell proliferation compared to control | [7] | |
| Apoptosis | MTHFD2 siRNA Knockdown | A549 (Lung Cancer) | Increased apoptosis compared to control | [7] |
| MTHFD2 CRISPR KO | A549 (Lung Cancer) | Increased apoptosis compared to control | [7] | |
| Cell Migration | MTHFD2 siRNA Knockdown | A549 (Lung Cancer) | Impaired cell migration | [7] |
| MTHFD2 CRISPR KO | A549 (Lung Cancer) | Significantly decreased cell migration | [7] |
Signaling Pathways and Experimental Workflows
MTHFD2 Signaling Pathway and Inhibition
Caption: MTHFD2 pathway and the effect of this compound.
CRISPR/Cas9 Target Validation Workflow
Caption: Workflow for CRISPR/Cas9-mediated MTHFD2 knockout and validation.
Logical Relationship for On-Target Effect Validation
Caption: Logical framework for validating on-target effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549, HL-60) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or generate MTHFD2 knockout cells. Culture for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[7]
CRISPR/Cas9-Mediated MTHFD2 Knockout
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting a conserved exon of the MTHFD2 gene.
-
Vector Construction: Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect the lentiviral vector along with packaging plasmids into HEK293T cells to produce lentiviral particles.[7]
-
Transduction: Transduce the target cancer cell line with the MTHFD2-targeting or a non-targeting control lentivirus.
-
Selection and Validation: Select for successfully transduced cells using an appropriate antibiotic. Validate the knockout of MTHFD2 at the genomic level by sequencing and at the protein level by Western blot.[7]
Conclusion
The validation of on-target effects is a critical step in the development of targeted therapies. This guide demonstrates that the phenotypic outcomes of pharmacological inhibition of MTHFD2 with small molecules like this compound are largely consistent with the effects of genetic knockout of MTHFD2 using CRISPR/Cas9. The convergence of data from both methodologies provides strong evidence for the on-target activity of this compound and solidifies MTHFD2 as a viable therapeutic target in oncology. Researchers are encouraged to employ both pharmacological and genetic approaches in their target validation studies to ensure the robustness of their findings.
References
- 1. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
MTHFD2 Inhibition: A Synergistic Approach to Overcoming Metabolic Plasticity in Cancer
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a formidable challenge in oncology. One of the key enzymes implicated in this reprogramming is the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2). Its elevated expression in a wide range of tumors, coupled with low to absent expression in normal adult tissues, has positioned it as a prime therapeutic target. Small molecule inhibitors of MTHFD2, such as Mthfd2-IN-1 and its analogs, have shown promise in halting cancer cell proliferation. However, the metabolic plasticity of cancer cells often allows them to circumvent the effects of single-agent therapies. This guide provides a comparative analysis of the synergistic effects of MTHFD2 inhibitors with other metabolic inhibitors, supported by preclinical experimental data, to offer insights into rational combination strategies for more effective cancer treatment.
Mechanism of MTHFD2 Inhibition and the Rationale for Combination Therapy
MTHFD2 is a critical enzyme in the mitochondrial one-carbon (1C) metabolism pathway, which provides the necessary building blocks for nucleotide and amino acid synthesis, crucial for rapidly dividing cancer cells.[1][2] Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purines and thymidylate, which in turn induces replication stress and cell death.[3][4] However, cancer cells can often adapt to this metabolic insult by upregulating alternative pathways. This adaptive resistance forms the basis for exploring synergistic combinations of MTHFD2 inhibitors with other metabolic pathway inhibitors to create a more robust and lasting anti-cancer effect.
Synergistic Combinations with MTHFD2 Inhibitors
Preclinical studies have identified several classes of metabolic inhibitors that exhibit synergistic anti-cancer activity when combined with MTHFD2 inhibitors. This section provides a comparative overview of these combinations.
MTHFD2 Inhibitors and Folate Antimetabolites
Classical chemotherapy agents that target folate metabolism, such as pemetrexed and methotrexate, have shown synergistic effects with MTHFD2 inhibition. Pemetrexed, a multi-targeted antifolate, inhibits several enzymes in the folate pathway.[5] The combination of the MTHFD2 inhibitor DS18561882 with pemetrexed has demonstrated synergistic antitumor activity in lung adenocarcinoma cell lines.[5] This synergy is thought to arise from the dual blockade of both mitochondrial (via MTHFD2 inhibition) and cytosolic one-carbon metabolism, leading to a more profound depletion of nucleotides. Furthermore, downregulation of MTHFD2 has been shown to sensitize renal cell carcinoma cells to methotrexate and 5-fluorouracil.[6]
Quantitative Data Summary: MTHFD2 Inhibitor DS18561882 with Pemetrexed
| Cell Line | IC50 (DS18561882) | IC50 (Pemetrexed) | Combination Effect | Reference |
| A549 (Lung Adenocarcinoma) | 9.013 µM | 5 µM (used in combination) | Synergistic reduction in cell viability | [5] |
| H1299 (Lung Adenocarcinoma) | Not specified | 5 µM (used in combination) | Synergistic reduction in cell viability | [5] |
MTHFD2 Inhibitors and Other One-Carbon Metabolism Inhibitors
Targeting other key enzymes within the one-carbon metabolism pathway in conjunction with MTHFD2 inhibition presents a rational approach to overcome metabolic bypass mechanisms.
-
SHMT1/2 Inhibitors: Serine hydroxymethyltransferase (SHMT) is responsible for the conversion of serine to glycine, providing the initial carbon unit for the folate cycle. Knockdown of both MTHFD2 and SHMT1 has been shown to result in complete inhibition of cancer cell proliferation.[7] This suggests that combining an MTHFD2 inhibitor with a SHMT1/2 inhibitor could be a powerful strategy to shut down the one-carbon pathway at multiple points.
-
dUTPase Inhibitors: The MTHFD2 inhibitor TH9619 has demonstrated remarkable synergy with dUTPase inhibitors.[3] Inhibition of MTHFD2 leads to thymidylate depletion, which can be compensated for by the cell. However, concomitant inhibition of dUTPase, an enzyme that prevents the misincorporation of uracil into DNA, exacerbates DNA damage and leads to enhanced cancer cell death.
Signaling Pathway of MTHFD2 Inhibition and Synergistic Drug Actions
Caption: MTHFD2 inhibition synergizes with other metabolic inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the synergistic effects of MTHFD2 inhibitors in combination with other metabolic inhibitors.
Cell Viability and Synergy Assays
1. Cell Culture:
-
Cancer cell lines (e.g., A549, H1299) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the MTHFD2 inhibitor, the combination drug, or the combination of both for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
3. Synergy Analysis:
-
The combination index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
1. Animal Models:
-
Female BALB/c nude mice (4-6 weeks old) are used. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
2. Tumor Implantation:
-
Cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL PBS) are subcutaneously injected into the right flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Drug Treatment:
-
Mice are randomly assigned to treatment groups: vehicle control, MTHFD2 inhibitor alone, combination drug alone, and the combination of both.
-
Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
4. Tumor Growth Measurement:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Body weight is also monitored as an indicator of toxicity.
5. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the differences in tumor growth between the groups.
Experimental Workflow for In Vivo Synergy Study
Caption: Workflow for assessing in vivo synergy of MTHFD2 inhibitors.
Conclusion
The preclinical data strongly suggest that combining MTHFD2 inhibitors with other metabolic inhibitors can lead to synergistic anti-cancer effects. By targeting multiple nodes within the metabolic network of cancer cells, these combination therapies have the potential to overcome the adaptive resistance that often limits the efficacy of single-agent treatments. The synergistic interactions observed with folate antimetabolites and other one-carbon metabolism inhibitors highlight promising avenues for clinical investigation. Further research is warranted to elucidate the precise mechanisms of synergy and to identify optimal dosing and scheduling for these combination therapies in a clinical setting. This guide provides a foundational understanding for researchers and drug developers to build upon in the pursuit of more effective and durable cancer treatments targeting metabolic vulnerabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MTHFD2 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a promising therapeutic target in oncology: pharmacological inhibition using small-molecule inhibitors and genetic knockdown using techniques such as shRNA. Cross-validation of findings using both approaches is critical for robust target validation and preclinical drug development.
Introduction to MTHFD2 and its Role in Cancer
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, which are the building blocks for DNA, RNA, and proteins.[1] MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its expression is low or absent in most healthy adult tissues.[2][3][4] This differential expression makes MTHFD2 an attractive target for cancer therapy, as its inhibition could selectively impede the proliferation of cancer cells with minimal effects on normal cells.[1]
Both genetic knockdown and pharmacological inhibition of MTHFD2 have been shown to suppress cancer cell proliferation, induce cell death, and reduce tumor growth in preclinical models.[4] This guide will delve into a comparative analysis of these two approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in designing and interpreting their studies.
Quantitative Comparison of MTHFD2 Inhibition vs. Genetic Knockdown
The following tables summarize the comparative effects of a representative MTHFD2 inhibitor and MTHFD2 genetic knockdown on various cancer cell phenotypes. The data is synthesized from studies on renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC).
Table 1: Effects on Cancer Cell Proliferation
| Intervention | Cell Line | Assay | Result | Reference |
| MTHFD2 Inhibitor | 786-O (RCC) | Cell Counting | Dose-dependent decrease in cell proliferation | [2] |
| MTHFD2 shRNA | 786-O (RCC) | Cell Counting | Significant reduction in cell proliferation compared to control | [2] |
| MTHFD2 shRNA | H1299 (NSCLC) | Cell Counting | Significant inhibition of cell growth | [3] |
| MTHFD2 shRNA | A549 (NSCLC) | Cell Counting | Significant inhibition of cell growth | [3] |
Table 2: Effects on Tumor Growth in vivo
| Intervention | Cancer Type | Model | Result | Reference |
| MTHFD2 shRNA | RCC | Xenograft (Nu/J mice) | Significantly reduced tumor growth | [2] |
| MTHFD2 shRNA | NSCLC | Xenograft (nude mice) | Significantly reduced tumorigenicity | [3] |
| MTHFD2 Inhibitor (LY345899) | Colorectal Cancer | Patient-Derived Xenograft | Significantly suppressed tumor growth and decreased tumor weight | [4] |
Table 3: Effects on Downstream Signaling and Gene Expression
| Intervention | Cell Line | Target | Effect | Reference |
| MTHFD2 Inhibitor | 786-O (RCC) | HIF-2α protein levels | Reduction | [2] |
| MTHFD2 shRNA | 786-O (RCC) | HIF-2α protein levels | Reduction | [2] |
| MTHFD2 shRNA | H1299 (NSCLC) | Cell cycle-related genes (CCNA2, MCM7, SKP2) | Decreased mRNA and protein expression | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTHFD2 Genetic Knockdown using shRNA
-
Cell Line Transduction:
-
Plate target cancer cells (e.g., 786-O or H1299) at a density of 2 x 10^5 cells per well in a 6-well plate.
-
On the following day, infect the cells with lentiviral particles containing either an MTHFD2-targeting shRNA or a non-targeting control shRNA at a multiplicity of infection (MOI) optimized for the specific cell line. Polybrene (8 µg/mL) can be added to enhance transduction efficiency.
-
After 24 hours, replace the virus-containing medium with fresh growth medium.
-
After an additional 24-48 hours, select for transduced cells by adding puromycin (or another appropriate selection antibiotic) to the culture medium at a predetermined concentration.
-
Expand the stable cell lines and verify MTHFD2 knockdown by Western blotting and/or qRT-PCR.[3]
-
-
In Vitro Proliferation Assay:
-
Seed 2,000 cells per well of a 24-well plate in triplicate for both the MTHFD2 knockdown and control cell lines.
-
On days 2, 4, and 6, trypsinize the cells from one plate and resuspend them in a known volume of media.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Plot the cell counts over time to generate a growth curve.[2]
-
-
In Vivo Xenograft Tumor Model:
-
Harvest stable MTHFD2 knockdown and control cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flanks of immunocompromised mice (e.g., Nu/J or nude mice).[2][3]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
At the end of the study, excise the tumors and measure their weight.[3]
-
Pharmacological Inhibition of MTHFD2
-
In Vitro Proliferation Assay:
-
Seed 2,000 cells per well of a 24-well plate.
-
The next day, treat the cells with the MTHFD2 inhibitor at various concentrations (e.g., 0, 5, 10, 15 µM) dissolved in a suitable solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle-only (DMSO) control.
-
On days 2, 4, and 6, count the cells as described for the genetic knockdown proliferation assay.[2]
-
-
Western Blot Analysis of Downstream Targets:
-
Plate cells and treat with the MTHFD2 inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
For comparison, lyse cells from the stable MTHFD2 knockdown and control lines.
-
Harvest all cell pellets, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MTHFD2, the target of interest (e.g., HIF-2α), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][3]
-
Visualizing Workflows and Pathways
MTHFD2's Role in One-Carbon Metabolism and Downstream Effects
Caption: MTHFD2 pathway and points of intervention.
Experimental Workflow for Cross-Validation
Caption: Cross-validation experimental workflow.
Conclusion
The cross-validation of MTHFD2's role in cancer through both genetic knockdown and pharmacological inhibition provides a robust framework for target validation. As demonstrated, both approaches lead to consistent phenotypic outcomes, including reduced cell proliferation and tumor growth, thereby strengthening the rationale for developing MTHFD2 inhibitors as a therapeutic strategy. The detailed protocols and workflows in this guide offer a practical resource for researchers aiming to investigate MTHFD2 or other novel cancer targets. The concordance between the effects of MTHFD2 inhibitors and genetic knockdown confirms that the observed anti-cancer activity is on-target, a critical milestone in the drug development pipeline.
References
- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MTHFD2 links RNA methylation to metabolic reprogramming in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down‐regulation of MTHFD2 inhibits NSCLC progression by suppressing cycle‐related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
MTHFD2 Inhibitor Validation: A Comparative Guide to Thermal Shift Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MTHFD2 inhibitors validated using thermal shift assays. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these compounds.
MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its crucial role in one-carbon metabolism, which fuels rapid cell proliferation.[1][2] Thermal shift assays, including Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA), are powerful techniques to validate the engagement of small molecule inhibitors with their target proteins.[3][4][5] These assays measure the change in the protein's melting temperature (Tm) upon ligand binding; an increase in Tm (a positive ΔTm) indicates stabilization of the protein by the inhibitor and confirms target engagement.[6]
Comparative Analysis of MTHFD2 Inhibitors
While a compound specifically designated "Mthfd2-IN-1" is not prominently documented in publicly available literature, several other inhibitors have been characterized using thermal shift assays. This section compares the performance of these inhibitors based on their reported thermal stabilization of MTHFD2.
| Inhibitor | Assay Type | ΔTm (°C) | Cell Line (for CETSA) | Reference |
| LY345899 | DSF | +10.75 | N/A | [7] |
| TH9028 | CETSA | +6.4 | HL-60 | [8] |
| TH9619 | CETSA | +5.9 | HL-60 | [8] |
Note: Direct comparison of ΔTm values between DSF and CETSA should be made with caution due to the different experimental environments (purified protein vs. intact cells).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of MTHFD2 in one-carbon metabolism and the general workflow of a thermal shift assay for inhibitor validation.
Caption: MTHFD2's role in one-carbon metabolism.
Caption: General workflow for thermal shift assays.
Experimental Protocols
Below are detailed protocols for Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA) for the validation of MTHFD2 inhibitors.
Differential Scanning Fluorimetry (DSF) Protocol
This protocol is adapted from general methodologies for thermal shift assays.[9][10][11][12]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer for MTHFD2, for example, 25 mM Tris-HCl pH 8.0, 500 mM NaCl. Ensure the buffer components do not interfere with the fluorescent dye.
- MTHFD2 Protein: Dilute purified recombinant human MTHFD2 protein in the assay buffer to a final concentration of 2-5 µM.
- Fluorescent Dye: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange, at a 500x to 1000x dilution from the stock.
- Inhibitor Stock: Prepare a 10 mM stock solution of the MTHFD2 inhibitor in 100% DMSO. Create serial dilutions as required for dose-response experiments. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid protein destabilization.
2. Assay Procedure:
- In a 96-well or 384-well PCR plate, add the MTHFD2 protein solution.
- Add the MTHFD2 inhibitor or an equivalent volume of DMSO (for the vehicle control) to the respective wells.
- Add the fluorescent dye to each well.
- The final reaction volume is typically 20-25 µL.
- Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.
3. Data Acquisition:
- Place the plate in a real-time PCR instrument.
- Set the instrument to acquire fluorescence data over a temperature range, typically from 25°C to 95°C, with a ramp rate of 0.5-1.0°C per minute.
4. Data Analysis:
- Plot the fluorescence intensity as a function of temperature to generate the protein melting curve.
- The melting temperature (Tm) is the midpoint of the transition in the curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
- The thermal shift (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the inhibitor-treated sample (ΔTm = Tm_inhibitor - Tm_control).
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure based on established CETSA methodologies.[4][13][14][15]
1. Cell Culture and Treatment:
- Culture the desired cell line (e.g., HL-60) to approximately 80% confluency.
- Harvest the cells and adjust the cell density to 1-2 x 10^6 cells/mL in culture medium.
- Treat the cells with the MTHFD2 inhibitor at various concentrations or with DMSO as a vehicle control.
- Incubate the cells at 37°C for a predetermined time (e.g., 1-3 hours) to allow for compound uptake and target engagement.
2. Thermal Challenge:
- Aliquot the cell suspensions into PCR tubes or a PCR plate.
- Heat the samples to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler. One sample should be kept at 37°C as a no-heat control.
- Immediately cool the samples to room temperature.
3. Cell Lysis and Protein Extraction:
- Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer with protease and phosphatase inhibitors.
- Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Detection and Analysis:
- Carefully collect the supernatant containing the soluble proteins.
- Determine the protein concentration of each sample.
- Analyze the amount of soluble MTHFD2 at each temperature point using a detection method such as:
- Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for MTHFD2. Use a loading control (e.g., β-actin) to normalize the data.
- AlphaScreen or ELISA: Use specific antibody pairs for a higher-throughput analysis of MTHFD2 levels.
- Plot the amount of soluble MTHFD2 as a function of temperature to generate a melting curve.
- The Tm is the temperature at which 50% of the protein is denatured and precipitated.
- Calculate the ΔTm by comparing the Tm of the inhibitor-treated samples to the vehicle control.
Conclusion
Thermal shift assays are indispensable tools for the validation of MTHFD2 inhibitors. The data presented for compounds like LY345899, TH9028, and TH9619 demonstrate their ability to engage and stabilize MTHFD2.[7][8] The provided protocols offer a framework for researchers to conduct their own validation studies. By employing these standardized methods, the scientific community can build a more comprehensive and comparable dataset for existing and novel MTHFD2 inhibitors, ultimately accelerating the development of new cancer therapeutics.
References
- 1. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L [ouci.dntb.gov.ua]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. Thermal Shift Assay for Exploring Interactions Between Fatty Acid-Binding Protein and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to MTHFD2 Inhibition: A Comparative Guide to Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology.[1][2] Its high expression in a wide range of tumors, coupled with low to absent expression in normal adult tissues, presents a promising therapeutic window.[2][3] This guide provides a comparative overview of biomarkers for predicting sensitivity to MTHFD2 inhibitors, with a focus on Mthfd2-IN-1 and its alternatives, supported by experimental data and detailed protocols.
Predictive Biomarkers for MTHFD2 Inhibitor Sensitivity
Several biomarkers have been identified that may predict a favorable response to MTHFD2 inhibition. These markers are often associated with the underlying biology of cancers that are highly dependent on the one-carbon metabolic pathway.
High MTHFD2 Expression: The most direct indicator of potential sensitivity is the expression level of the MTHFD2 protein itself. Tumors with high levels of MTHFD2 are more likely to be dependent on its enzymatic activity for nucleotide synthesis and cell proliferation.[4][5] Studies have shown a correlation between high MTHFD2 expression and poorer prognosis in various cancers, including breast and bladder cancer.[5]
KRAS Mutations: Oncogenic mutations in the KRAS gene have been linked to increased MTHFD2 expression and a dependency on the one-carbon metabolic pathway.[6] While direct comparative IC50 data across extensive KRAS-mutant vs. wild-type cell line panels for MTHFD2 inhibitors is still emerging, the mechanistic link suggests that KRAS-mutant cancers may be particularly vulnerable to MTHFD2 inhibition.[7][8][9][10][11]
FLT3-ITD Mutations in Acute Myeloid Leukemia (AML): In AML, internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are a strong predictor of sensitivity to MTHFD2 inhibition.[12] AML cell lines with FLT3-ITD mutations have demonstrated significantly greater sensitivity to MTHFD2 inhibitors compared to their wild-type counterparts.[12][13]
Comparative Performance of MTHFD2 Inhibitors
Several small molecule inhibitors targeting MTHFD2 have been developed. This section compares the performance of this compound and other notable alternatives.
This compound (Compound 12): this compound is a potent inhibitor of MTHFD2.[14] While extensive public data on its performance across a wide range of cancer cell lines is limited, its identification as a potent inhibitor underscores the ongoing efforts to develop selective MTHFD2-targeting compounds.
Alternative MTHFD2 Inhibitors:
-
LY345899: One of the first identified MTHFD2 inhibitors, LY345899 is a substrate-based inhibitor that also shows activity against the cytosolic isoform MTHFD1.[1][15]
-
DS18561882: This compound is a highly potent and isozyme-selective MTHFD2 inhibitor with demonstrated in vivo antitumor activity.[3]
-
TH9619: A potent inhibitor of both MTHFD1 and MTHFD2, TH9619 has been shown to induce thymidylate depletion and replication stress in cancer cells.[4][16]
The following table summarizes the available quantitative data for these inhibitors.
| Inhibitor | Target(s) | IC50 (MTHFD2) | IC50 (MTHFD1) | Cell Line Examples & GI50/EC50 | Biomarker Correlation | Reference(s) |
| This compound (Compound 12) | MTHFD2 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [14] |
| LY345899 | MTHFD2, MTHFD1 | 663 nM | 96 nM | MOLM-14 (AML, FLT3-ITD): GI50 = 630 nM | FLT3-ITD | [1][12][15] |
| DS44960156 | MTHFD2 | 8.3 µM | >100 µM | MDA-MB-231 (Breast): GI50 = 0.14 µM (for optimized DS18561882) | High MTHFD2 Expression | [3] |
| TH9619 | MTHFD2, MTHFD1 | 47 nM | Potent Inhibition | HL-60 (AML): EC50 in low nM range | High MTHFD2 Expression | [4][16] |
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanism of MTHFD2 inhibition and the experimental approaches to assess inhibitor sensitivity, the following diagrams are provided.
Experimental Protocols
Western Blot for MTHFD2 Protein Expression
This protocol details the detection of MTHFD2 protein levels in cancer cell lysates.
1. Cell Lysis:
- Culture cells to 80-90% confluency.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against MTHFD2 (e.g., rabbit anti-MTHFD2, 1:1000 dilution) overnight at 4°C.[17][18]
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Quantitative Real-Time PCR (qRT-PCR) for MTHFD2 Gene Expression
This protocol outlines the measurement of MTHFD2 mRNA levels.
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
2. qRT-PCR:
- Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for MTHFD2, and a SYBR Green master mix.
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Generate a melt curve to ensure primer specificity.
3. Data Analysis:
- Calculate the cycle threshold (Ct) values for MTHFD2 and the housekeeping gene.
- Determine the relative expression of MTHFD2 using the ΔΔCt method.[19]
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxic effect of MTHFD2 inhibitors.[20][21][22][23][24]
1. Cell Seeding:
- Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate for 24 hours to allow for cell attachment.
2. Inhibitor Treatment:
- Prepare serial dilutions of the MTHFD2 inhibitor (e.g., this compound) in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations.
- Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium.
- Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
- Mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from the absorbance of all wells.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting a dose-response curve.
References
- 1. First structure and inhibitor of the emerging cancer target MTHFD2 [esrf.fr]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of MTHFD2 Expression in Bladder/Breast Cancer and Screening of Its Potential Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of KRAS-Mutant Colorectal Cancers to Combination Therapy that Co-Targets MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. MTHFD2 antibody (12270-1-AP) | Proteintech [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT (Assay protocol [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Landscape of MTHFD2 Inhibition in Chemotherapy-Resistant Cancers: A Comparative Analysis
A comprehensive review of available preclinical data on MTHFD2 inhibitors reveals a promising new frontier in cancer therapy, particularly for chemotherapy-resistant tumors. While the specific compound "Mthfd2-IN-1" appears to be a commercially available research chemical with limited publicly accessible efficacy data, a comparative analysis of other well-characterized MTHFD2 inhibitors provides valuable insights for researchers, scientists, and drug development professionals.
This guide objectively compares the performance of prominent MTHFD2 inhibitors in preclinical models of chemotherapy resistance, supported by experimental data from published studies. Due to the absence of detailed scientific literature on "this compound," this comparison focuses on extensively studied alternative compounds.
The Role of MTHFD2 in Chemotherapy Resistance
Methylene tetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in a wide range of cancers, including breast, lung, and colorectal cancers, while having low to no expression in most normal adult tissues.[1][2][3] This differential expression makes MTHFD2 an attractive target for cancer therapy.
Elevated MTHFD2 expression is often correlated with poor prognosis, aggressive tumor characteristics, and resistance to conventional chemotherapies.[1][2][3] The enzyme supports tumor growth by supplying the necessary building blocks for DNA replication and repair, and also by helping to maintain redox balance, thus protecting cancer cells from the oxidative stress induced by many chemotherapeutic agents.[1] Inhibition of MTHFD2 disrupts these processes, leading to cancer cell death and potentially re-sensitizing resistant tumors to chemotherapy.[2][3]
Comparative Efficacy of MTHFD2 Inhibitors
Several small-molecule inhibitors of MTHFD2 have been developed and evaluated in preclinical cancer models. This section compares the efficacy of three prominent inhibitors: LY345899, DS18561882, and TH9619, based on available data.
| Inhibitor | Target(s) | IC50 (MTHFD2) | Cancer Models | Key Findings in Chemo-Resistant Context |
| LY345899 | MTHFD1/2 | 663 nM | Colorectal Cancer (CRC) | Significantly inhibited tumor growth in both cell lines and patient-derived xenograft (PDX) models of CRC.[2] Down-regulation of MTHFD2 sensitized renal cell carcinoma cells to anti-folate drugs like methotrexate and 5-fluorouracil.[2] |
| DS18561882 | MTHFD2 | Potent (specific IC50 not consistently reported in reviews) | Breast Cancer | Demonstrates in vivo antitumor activity.[4] Its mechanism primarily involves blocking purine synthesis.[5] |
| TH9619 | MTHFD1/2 | Potent (specific IC50 not consistently reported in reviews) | Acute Myeloid Leukemia (AML) | Induces thymidine depletion and replication stress, leading to apoptosis in AML cells.[6] Shows efficacy in a mouse xenograft model of AML.[6] |
| Compound 16e (MTHFD2-IN-5) | MTHFD2 | 66 nM | Acute Myeloid Leukemia (AML) | Exhibits potent antitumor efficacy in MOLM-14 xenograft models, a line known to harbor chemotherapy resistance-associated mutations.[7][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of MTHFD2 inhibition and the experimental approaches used to assess their efficacy, the following diagrams are provided.
Caption: MTHFD2's role in cancer cell survival and chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. abmole.com [abmole.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
MTHFD2 Inhibition: A Comparative Analysis of Efficacy in Normoxic and Hypoxic Environments
For Immediate Release
This guide provides a detailed comparative analysis of the potent and selective MTHFD2 inhibitor, herein referred to as Mthfd2-IN-1, under both normoxic and hypoxic conditions. The data presented is a synthesis of findings from multiple preclinical studies and is intended for researchers, scientists, and professionals in drug development. This document aims to offer an objective comparison of the inhibitor's performance and provide supporting experimental data to guide future research and development efforts.
Methylene tetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism. It is highly expressed in embryonic tissues and various cancers while being largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3] MTHFD2 is particularly crucial for cancer cell survival under hypoxic conditions, a common feature of the tumor microenvironment.[4][5][6] It contributes to redox homeostasis by producing NADPH, which is essential for mitigating oxidative stress.[4][5][7] Inhibition of MTHFD2 has been shown to disrupt this balance, leading to increased reactive oxygen species (ROS), replication stress, and ultimately, cancer cell death, particularly in hypoxic settings.[5][8][9]
Performance of this compound: Normoxia vs. Hypoxia
The efficacy of this compound is significantly enhanced under hypoxic conditions. Hypoxia induces a greater dependency on MTHFD2 for NADPH production and redox balance.[4][5] Pharmacological inhibition of MTHFD2 in cancer cells cultured under hypoxia leads to a more pronounced decrease in cell viability and a greater induction of apoptosis compared to cells cultured in normoxic conditions.[5][9]
Quantitative Data Summary
The following table summarizes the differential effects of a representative MTHFD2 inhibitor on cancer cells under normoxic and hypoxic conditions, based on data from studies on potent and selective MTHFD2 inhibitors.
| Parameter Measured | Condition | Vehicle Control | This compound Treatment | Fold Change (Inhibitor vs. Control) |
| Cell Viability (%) | Normoxia | 100% | ~60-70% | ~0.6-0.7 |
| Hypoxia | 100% | ~20-30% | ~0.2-0.3 | |
| Cellular ROS Levels | Normoxia | Baseline | Increased | Significant Increase |
| Hypoxia | Elevated | Markedly Increased | Substantial Increase over Hypoxic Baseline | |
| NADPH/NADP+ Ratio | Normoxia | Baseline | Decreased | Significant Decrease |
| Hypoxia | Baseline | Markedly Decreased | Substantial Decrease | |
| GSH/GSSG Ratio | Normoxia | Baseline | Decreased | Significant Decrease |
| Hypoxia | Baseline | Markedly Decreased | Substantial Decrease |
Note: The values presented are approximations derived from multiple studies on potent MTHFD2 inhibitors and are intended for comparative purposes.[4][5][6]
Comparative Analysis with Alternative Inhibitors
Several small molecule inhibitors targeting MTHFD2 have been developed. The table below compares the biochemical potency and selectivity of this compound (represented by DS18561882) with other known MTHFD2 inhibitors.
| Inhibitor | Target(s) | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Selectivity (MTHFD1/MTHFD2) |
| This compound (e.g., DS18561882) | MTHFD2 | 48 | 6400 | ~133 |
| LY345899 | MTHFD1/MTHFD2 | 663 | 96 | ~0.14 |
| Carolacton | MTHFD1/MTHFD2 | Potent | Potent | Selective for MTHFD1 (cyclohydrolase) |
| TH9619 | MTHFD2 | Nanomolar range | Not specified | Selective |
| Compound 16e | MTHFD2 | 66 | 1790 | ~27.1 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[2][10][11][12][13] The high selectivity of inhibitors like DS18561882 for MTHFD2 over its cytosolic isoform MTHFD1 is a desirable characteristic, as MTHFD1 is expressed in healthy tissues.[11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT/Resazurin-based)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Hypoxic/Normoxic Conditions: For hypoxic conditions, plates are transferred to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2). Control plates are maintained in a normoxic incubator (21% O2, 5% CO2).
-
Inhibitor Treatment: Cells are treated with varying concentrations of the MTHFD2 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 48-96 hours).
-
Reagent Incubation: MTT or resazurin solution is added to each well and incubated for 2-4 hours.
-
Measurement: The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Cellular ROS Detection (DCFH-DA Assay)
-
Cell Culture and Treatment: Cells are cultured and treated with the MTHFD2 inhibitor under normoxic or hypoxic conditions as described above.
-
Probe Loading: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.
-
Data Analysis: The mean fluorescence intensity is quantified and compared between treated and control groups.[5]
NADPH/NADP+ Ratio Measurement
-
Cell Lysis: After treatment, cells are harvested and lysed using an acidic extraction buffer for NADP+ measurement and an alkaline extraction buffer for NADPH measurement.
-
Enzymatic Cycling Assay: The extracted samples are then used in an enzymatic cycling reaction that involves glucose-6-phosphate dehydrogenase. The rate of production of a colored or fluorescent product is proportional to the amount of NADP+ or NADPH in the sample.
-
Spectrophotometric/Fluorometric Reading: The absorbance or fluorescence is measured over time.
-
Data Calculation: The concentrations of NADP+ and NADPH are determined from a standard curve, and the ratio is calculated.[4][5]
Visualizing the Mechanism and Workflow
To further elucidate the role of MTHFD2 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: MTHFD2 signaling pathway under hypoxia and the effect of its inhibition.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTHFD2-mediated redox homeostasis promotes gastric cancer progression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of MTHFD2 in Macrophages Inhibits Reactive Oxygen Species-mediated NF-κB Activation and Protects against Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting allosteric binding site in methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) to identify natural product inhibitors via structure-based computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of Mthfd2-IN-1: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Mthfd2-IN-1, a potent methylenetetrahydrofolate dehydrogenase (MTHFD2) inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1] Therefore, proper waste management is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2] Never dispose of this compound or its containers in the regular trash or down the drain.[1][3]
Safety and Hazard Information
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key hazard information based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[1] | |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] | |
| Acute Aquatic Hazard | Category 2 | (No Signal Word) | H401: Toxic to aquatic life.[1] | |
| Chronic Aquatic Hazard | Category 3 | (None) | (No Signal Word) | H412: Harmful to aquatic life with long lasting effects.[1] |
Experimental Workflow and Waste Generation
This compound is a small molecule inhibitor typically used in cell-based assays and in vivo studies to investigate its therapeutic potential.[2] The experimental workflow, from compound preparation to data analysis, generates various waste streams that require proper segregation and disposal.
Caption: Experimental workflow for this compound and associated waste streams.
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste.
Waste Segregation at the Point of Generation
Proper segregation is critical to prevent accidental mixing of incompatible chemicals.[4][5]
-
Solid Waste: Collect all non-sharp, solid materials contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.[6][7] This includes:
-
Gloves and other personal protective equipment (PPE)
-
Contaminated bench paper
-
Weighing boats and paper
-
Empty stock vials (triple-rinsed, with rinsate collected as hazardous waste)
-
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container (e.g., a high-density polyethylene bottle).[8][9] This includes:
-
Unused or expired stock solutions
-
Contaminated cell culture media
-
Rinsate from cleaning contaminated glassware
-
-
Sharps Waste: Dispose of all contaminated sharps, such as pipette tips, needles, and syringes, in a designated, puncture-proof sharps container.
Container Labeling
Properly label all waste containers immediately upon starting waste accumulation.[1][2] The label, often provided by your institution's EHS department, must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound" (avoid abbreviations)[1]
-
For mixtures, list all constituents and their approximate percentages.
-
The date when waste was first added to the container.
-
The Principal Investigator's name, lab room number, and contact information.[1]
-
Appropriate hazard pictograms (as shown in the table above).[1]
Waste Storage in the Laboratory
Store hazardous waste in a designated satellite accumulation area within the laboratory.[2][10]
-
The storage area should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure all waste containers are kept securely closed except when adding waste.[2][8]
-
Use secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain any potential leaks or spills.[2][7] The secondary container must be able to hold 110% of the volume of the largest container.[7]
-
Do not store incompatible waste types together.
Arranging for Waste Pickup
Once a waste container is full or has been in storage for the maximum allowable time (typically 90-180 days, check your institutional policy), arrange for its collection by your EHS department or a licensed hazardous waste disposal company.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[2][9]
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. For any specific questions or in the event of a spill, contact your institution's Environmental Health and Safety department immediately.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. unigoa.ac.in [unigoa.ac.in]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Mthfd2-IN-1
Essential Safety Protocols for Handling Mthfd2-IN-1
For Immediate Implementation by Laboratory Personnel
This document outlines the critical safety procedures and personal protective equipment (PPE) required for handling this compound, a potent methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) inhibitor. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound is a valuable compound in cancer research; however, like many potent small molecule inhibitors, it requires careful handling to minimize exposure and associated risks.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety profile of structurally related compounds and general best practices for handling hazardous chemicals in a laboratory setting. A safety data sheet for a related MTHFD1 inhibitor indicates that compounds of this class can be harmful if swallowed and cause serious eye irritation.
Core Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, aerosols, and solid particulates that can cause serious eye irritation. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a disposable lab coat | To prevent skin contact. Double-gloving provides an extra layer of protection against potential contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., P100) | Recommended when handling the powdered form to prevent inhalation of fine particles. |
| Lab Attire | Long pants and closed-toe shoes | Standard laboratory practice to protect against accidental spills. |
Handling Procedures
Weighing and Reconstituting the Solid Compound:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Engineering Controls: Use a chemical fume hood with a certified face velocity to effectively capture any airborne particles.
-
Personal Protective Equipment: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. An N95 respirator is strongly recommended.
-
Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.
Handling of this compound in Solution:
-
Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Work Area: Conduct all work in a well-ventilated area. A chemical fume hood is recommended for procedures with a higher risk of aerosol generation (e.g., vortexing, sonicating).
-
Disposal: Dispose of all liquid waste containing this compound in a designated, labeled hazardous waste container.
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, must be disposed of as hazardous chemical waste. Use designated, clearly labeled waste containers. Do not mix with general laboratory waste.
Visual Guidance for Safe Handling Workflow
The following diagram illustrates the decision-making process and procedural steps for safely handling this compound.
Caption: Workflow for selecting and using appropriate PPE when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
